molecular formula C20H25NO5 B15588901 16-Oxoprometaphanine

16-Oxoprometaphanine

Cat. No.: B15588901
M. Wt: 359.4 g/mol
InChI Key: WOJRBUGBSKAUMI-UHFFFAOYSA-N
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Description

16-Oxoprometaphanine is a useful research compound. Its molecular formula is C20H25NO5 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,12-tetraen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5/c1-21-10-9-19-8-7-15(25-3)18(23)20(19,21)11-13(22)12-5-6-14(24-2)17(26-4)16(12)19/h5-7,13,22H,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJRBUGBSKAUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C1(CC(C4=C2C(=C(C=C4)OC)OC)O)C(=O)C(=CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enigmatic 16-Oxoprometaphanine: A Compound Shrouded in Mystery

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough investigation of scientific literature and chemical databases, the compound "16-Oxoprometaphanine" remains elusive. Currently, there is no publicly available information regarding its discovery, isolation, chemical structure, or biological activity. This suggests that this compound may be a novel, yet-to-be-described natural product, a synthetic derivative not yet reported in the literature, or a misnomer for a related compound.

Prometaphanine, a related alkaloid, has been identified from the plant Stephania japonica. However, details regarding an oxidized form at the 16-position are not found in the existing scientific record. Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. The biosynthesis of related alkaloid classes, such as the morphinans, is well-documented and involves complex enzymatic pathways. These pathways often feature oxidative steps, making the existence of an "oxoprometaphanine" derivative plausible, though unconfirmed.

For researchers, scientists, and drug development professionals interested in this or similar compounds, the path forward would involve foundational research. This would begin with the targeted phytochemical investigation of plants known to produce related alkaloids, such as those from the Stephania genus.

Hypothetical Workflow for Discovery and Isolation

Should a research program be initiated to investigate this compound, a logical experimental workflow would be as follows. This proposed pathway is based on established methodologies for the discovery and isolation of novel natural products.

Hypothetical Discovery and Isolation Workflow cluster_0 Phase 1: Extraction & Initial Screening cluster_1 Phase 2: Isolation & Purification cluster_2 Phase 3: Structure Elucidation & Characterization Plant Material Collection Plant Material Collection Extraction Extraction Plant Material Collection->Extraction Solvent Partitioning Crude Extract Crude Extract Extraction->Crude Extract Preliminary Bioassay Preliminary Bioassay Crude Extract->Preliminary Bioassay e.g., Cytotoxicity LC-MS Analysis LC-MS Analysis Crude Extract->LC-MS Analysis Metabolomic Profiling Active Extract Active Extract Preliminary Bioassay->Active Extract Guide Fractionation LC-MS Analysis->Active Extract Identify m/z of Interest Column Chromatography Column Chromatography Active Extract->Column Chromatography Silica, Sephadex Fractions Fractions Column Chromatography->Fractions HPLC HPLC Fractions->HPLC Preparative Pure Compound Pure Compound HPLC->Pure Compound Spectroscopic Analysis Spectroscopic Analysis Pure Compound->Spectroscopic Analysis NMR, MS, IR, UV Further Bioassays Further Bioassays Pure Compound->Further Bioassays Target-specific Structure Proposal Structure Proposal Spectroscopic Analysis->Structure Proposal X-ray Crystallography X-ray Crystallography Structure Proposal->X-ray Crystallography Confirmation Confirmed Structure Confirmed Structure X-ray Crystallography->Confirmed Structure

Caption: Hypothetical workflow for the discovery and isolation of this compound.

Data Presentation and Experimental Protocols

As no quantitative data or specific experimental protocols for this compound exist in the literature, it is not possible to provide structured tables or detailed methodologies at this time. The successful discovery and isolation of this compound would necessitate the generation of such data, which would likely include:

  • Table of Extraction Yields: Detailing the mass of crude and partitioned extracts obtained from the starting plant material.

  • Table of Chromatographic Fractionation: Summarizing the fractions obtained from various chromatographic steps, their respective weights, and bioactivity scores.

  • Table of Physicochemical Properties: Including the melting point, optical rotation, and solubility of the pure compound.

  • Table of Spectroscopic Data: A comprehensive list of NMR (¹H, ¹³C, COSY, HMBC, HSQC) chemical shifts, mass spectrometry fragmentation patterns, and IR/UV absorption maxima.

Detailed experimental protocols would need to be developed and optimized for each stage of the discovery process, from the initial extraction to the final purification and structural elucidation.

An In-Depth Technical Guide to the Putative 16-Oxoprometaphanine Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Oxoprometaphanine is a member of the hasubanan (B79425) class of alkaloids, a structurally complex group of natural products with potential pharmacological activities. While the precise biosynthetic pathway of this compound has not been fully elucidated, a putative pathway can be inferred from the well-established biosynthesis of related morphinan (B1239233) and hasubanan alkaloids. This technical guide provides a comprehensive overview of the proposed biosynthetic route, starting from the primary metabolite L-tyrosine. It details the key enzymatic steps, intermediate compounds, and the crucial oxidative coupling reactions thought to be involved. This document also compiles available quantitative data on related alkaloids, outlines detailed experimental protocols for investigating such pathways, and presents visual diagrams to facilitate understanding of the complex molecular transformations.

Introduction to Hasubanan Alkaloids

Hasubanan alkaloids are a distinct class of benzylisoquinoline alkaloids characterized by a unique tetracyclic ring system. They are structurally related to morphinan alkaloids, such as morphine and codeine, and are believed to share a common biosynthetic origin. These compounds are predominantly found in plants of the Stephania genus and have garnered interest for their potential as scaffolds for novel therapeutics. The central hypothesis for their biosynthesis involves an intramolecular oxidative coupling of a reticuline-derived precursor, leading to the characteristic hasubanan core structure.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to commence with the aromatic amino acid L-tyrosine, which undergoes a series of transformations to form the key intermediate, (S)-reticuline. From this central precursor, the pathway diverges towards either morphinan or hasubanan alkaloids. The formation of the hasubanan skeleton is postulated to occur through a key para-para oxidative coupling of a diphenolic precursor.

Key Stages of the Proposed Pathway:

  • Formation of Benzylisoquinoline Precursors from L-Tyrosine: L-tyrosine is converted to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules condense to form (S)-norcoclaurine, the first committed intermediate in benzylisoquinoline alkaloid biosynthesis.

  • Synthesis of (S)-Reticuline: A series of methylation and hydroxylation steps, catalyzed by N-methyltransferases (NMTs), O-methyltransferases (OMTs), and cytochrome P450 monooxygenases (CYP450s), convert (S)-norcoclaurine to the central intermediate, (S)-reticuline.

  • Oxidative Coupling to Form the Hasubanan Skeleton: This is the pivotal and least understood step. It is hypothesized that a derivative of reticuline (B1680550) undergoes intramolecular oxidative coupling. This reaction is likely catalyzed by a specific cytochrome P450 enzyme, which facilitates the formation of the characteristic C-C bond that defines the hasubanan core.

  • Post-Coupling Modifications: Following the formation of the basic hasubanan skeleton, a series of tailoring reactions, including reductions, oxidations, and methylations, are proposed to occur to yield the diverse array of hasubanan alkaloids. The formation of this compound would involve a specific oxidation at the C-16 position of a prometaphanine (B1160789) precursor.

Below is a diagram illustrating the proposed biosynthetic pathway.

This compound Biosynthetic Pathway cluster_0 From Primary Metabolism cluster_1 Benzylisoquinoline Alkaloid Pathway cluster_2 Putative Hasubanan Pathway L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine Multiple Steps 4-HPAA 4-HPAA L-Tyrosine->4-HPAA Multiple Steps S-Norcoclaurine S-Norcoclaurine Dopamine->S-Norcoclaurine 4-HPAA->S-Norcoclaurine S-Reticuline S-Reticuline S-Norcoclaurine->S-Reticuline Methylations & Hydroxylations (NMTs, OMTs, CYP450s) Prometaphanine_Precursor Prometaphanine Precursor S-Reticuline->Prometaphanine_Precursor Oxidative Coupling (CYP450?) Prometaphanine Prometaphanine Prometaphanine_Precursor->Prometaphanine Tailoring Reactions This compound This compound Prometaphanine->this compound Oxidation (C-16) (CYP450?)

Caption: Proposed biosynthetic pathway of this compound from L-Tyrosine.

Quantitative Data on Hasubanan and Related Alkaloids

Direct quantitative data for the this compound biosynthetic pathway, such as enzyme kinetics and metabolite concentrations, are not currently available in the public domain. However, data from related alkaloid pathways can provide valuable benchmarks for future research.

Table 1: Quantitative Analysis of Selected Alkaloids in Plant Tissues

AlkaloidPlant SpeciesTissueConcentration (µg/g dry weight)Analytical Method
MorphinePapaver somniferumLatex100,000 - 200,000HPLC
CodeinePapaver somniferumLatex10,000 - 30,000HPLC
(S)-ReticulinePapaver somniferumSeedling5 - 20LC-MS/MS
HasubanonineStephania japonicaLeavesNot reportedNMR

Note: The data presented are approximate values compiled from various literature sources and are intended for comparative purposes only.

Detailed Experimental Protocols

The following protocols provide a general framework for the investigation of novel alkaloid biosynthetic pathways, such as that of this compound.

Protocol for Enzyme Assays

This protocol describes a general method for assaying the activity of cytochrome P450 enzymes, which are putative catalysts in the hasubanan pathway.

Objective: To determine the catalytic activity of a candidate CYP450 enzyme in the conversion of a putative substrate (e.g., a reticuline derivative).

Materials:

  • Microsomal fraction containing the expressed CYP450 enzyme.

  • Cytochrome P450 reductase (CPR).

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Putative substrate (e.g., N-methylcoclaurine).

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Quenching solution (e.g., acetonitrile (B52724) or ethyl acetate).

  • LC-MS/MS system for product analysis.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, the NADPH regenerating system, and the CPR in a microcentrifuge tube.

  • Add the microsomal fraction containing the CYP450 enzyme to the reaction mixture.

  • Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the substrate.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes) with gentle shaking.

  • Terminate the reaction by adding the quenching solution.

  • Centrifuge the mixture to pellet the protein.

  • Analyze the supernatant for the presence of the product using LC-MS/MS.

Protocol for Heterologous Expression of Biosynthetic Genes

This protocol outlines the expression of candidate genes in a heterologous host, such as Saccharomyces cerevisiae (yeast), to characterize their function.

Objective: To express a candidate gene (e.g., a putative O-methyltransferase) and verify its enzymatic activity.

Materials:

  • Yeast expression vector (e.g., pYES-DEST52).

  • Competent S. cerevisiae cells.

  • Yeast transformation reagents.

  • Selective growth media (e.g., SC-Ura with galactose).

  • Substrate for the enzyme.

Procedure:

  • Clone the candidate gene into the yeast expression vector.

  • Transform the vector into competent S. cerevisiae cells.

  • Select for transformed cells on appropriate selective media.

  • Inoculate a liquid culture of the transformed yeast and grow to mid-log phase.

  • Induce gene expression by adding galactose to the culture medium.

  • After a period of induction, harvest the yeast cells by centrifugation.

  • Prepare a crude protein extract or microsomal fraction from the cells.

  • Perform enzyme assays as described in Protocol 4.1 to confirm the activity of the expressed enzyme.

Logical Relationships and Experimental Workflows

The investigation of a novel biosynthetic pathway follows a logical progression of experiments, from gene discovery to in vivo functional characterization.

Experimental Workflow Transcriptome_Analysis Transcriptome Analysis of Stephania sp. Candidate_Gene_Identification Candidate Gene Identification (e.g., CYP450s, OMTs) Transcriptome_Analysis->Candidate_Gene_Identification Heterologous_Expression Heterologous Expression in Yeast or E. coli Candidate_Gene_Identification->Heterologous_Expression Enzyme_Assays In Vitro Enzyme Assays Heterologous_Expression->Enzyme_Assays Product_Characterization Product Characterization (LC-MS, NMR) Enzyme_Assays->Product_Characterization Pathway_Reconstitution In Vivo Pathway Reconstitution Product_Characterization->Pathway_Reconstitution Metabolic_Engineering Metabolic Engineering for Enhanced Production Pathway_Reconstitution->Metabolic_Engineering

Caption: A typical experimental workflow for the elucidation of a plant natural product biosynthetic pathway.

Conclusion and Future Directions

The elucidation of the this compound biosynthetic pathway presents a significant scientific challenge and a compelling opportunity. While the general framework is suggested by related alkaloid pathways, the specific enzymes and intermediates remain to be discovered. The application of modern 'omics' technologies, coupled with synthetic biology approaches, will be instrumental in identifying the missing genes and characterizing their functions. A complete understanding of this pathway will not only provide fundamental insights into the evolution of chemical diversity in plants but also pave the way for the metabolic engineering of high-value pharmaceuticals. Future research should focus on the transcriptomic and genomic analysis of Stephania species known to produce hasubanan alkaloids to identify candidate biosynthetic genes. Subsequent functional characterization of these genes through heterologous expression and in vitro enzyme assays will be crucial to piece together the complete biosynthetic puzzle of this compound.

Unveiling the Natural Origins of 16-Oxoprometaphanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of 16-Oxoprometaphanine, a hasubanan (B79425) alkaloid of significant interest to the scientific community. This document summarizes the available quantitative data, outlines the general experimental protocols for its isolation, and explores the proposed biosynthetic pathways.

Natural Source and Abundance

The primary and thus far exclusive documented natural source of this compound is the plant species Stephania japonica.[1] This slender, twining vine, belonging to the Menispermaceae family, is known to produce a diverse array of hasubanan alkaloids.

Quantitative Data

A key study on the phytochemical composition of Stephania japonica has provided quantitative data on the isolation of this compound from its leaves. The yield of this compound, along with a related alkaloid, from a methanolic extract is presented in the table below.

CompoundPlant PartExtraction MethodYield (mg)Reference
This compoundLeavesMethanolic Extract238.5[2][3]
OxostephamiersineLeavesMethanolic Extract284[2][3]

Experimental Protocols: Isolation of Hasubanan Alkaloids from Stephania japonica

While a specific protocol solely for the isolation of this compound is not detailed in the reviewed literature, a general methodology for the extraction and separation of hasubanan alkaloids from Stephania japonica can be constructed. This process typically involves solvent extraction followed by chromatographic separation.

1. Extraction: The initial step involves the extraction of alkaloids from the plant material (typically dried and powdered leaves) using a suitable solvent system. Methanol is a commonly employed solvent for this purpose.[2][3]

2. Chromatographic Separation: The crude methanolic extract, rich in a mixture of alkaloids and other plant metabolites, is then subjected to various chromatographic techniques to isolate the individual compounds. This is a multi-step process that may include:

  • Acid-base partitioning: To separate alkaloids from neutral and acidic compounds.
  • Column chromatography: Using stationary phases like silica (B1680970) gel or alumina (B75360) with a gradient of mobile phases to achieve initial separation.
  • Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): For the final purification of the isolated fractions to yield pure this compound.

The workflow for a typical isolation process is illustrated in the diagram below.

G cluster_extraction Extraction cluster_purification Purification Dried & Powdered Stephania japonica leaves Dried & Powdered Stephania japonica leaves Methanolic Extraction Methanolic Extraction Dried & Powdered Stephania japonica leaves->Methanolic Extraction Methanol Crude Methanolic Extract Crude Methanolic Extract Methanolic Extraction->Crude Methanolic Extract Acid-Base Partitioning Acid-Base Partitioning Crude Methanolic Extract->Acid-Base Partitioning Separation of Alkaloids Column Chromatography Column Chromatography Acid-Base Partitioning->Column Chromatography Initial Fractionation Preparative TLC / HPLC Preparative TLC / HPLC Column Chromatography->Preparative TLC / HPLC Final Purification Pure this compound Pure this compound Preparative TLC / HPLC->Pure this compound

Caption: General workflow for the isolation of this compound.

Biosynthesis of Hasubanan Alkaloids

The specific biosynthetic pathway leading to this compound has not been fully elucidated. However, studies on the biosynthesis of other hasubanan alkaloids, such as hasubanonine (B156775) and protostephanine (B3343640), in Stephania japonica provide a foundational understanding of the likely pathway.[4] Hasubanan alkaloids are derived from the amino acid tyrosine. The proposed general pathway involves the oxidative coupling of reticuline (B1680550) or its derivatives.

The logical relationship of the precursor to the general alkaloid class is depicted below.

G Tyrosine Tyrosine Reticuline Reticuline Tyrosine->Reticuline Multiple Steps Hasubanan_Alkaloids Hasubanan Alkaloids Reticuline->Hasubanan_Alkaloids Oxidative Coupling This compound This compound Hasubanan_Alkaloids->this compound

Caption: Proposed biosynthetic origin of this compound.

References

Unveiling the Enigmatic Landscape of 16-Oxoprometaphanine: A Theoretical and Experimental Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the theoretical properties, potential biological interactions, and experimental considerations for the novel alkaloid, 16-Oxoprometaphanine. This document serves as a technical guide for researchers, scientists, and drug development professionals.

While the specific compound "this compound" is not documented in current scientific literature, its nomenclature suggests a close relationship to the well-established classes of protoberberine and metaphanine (B154199) alkaloids. This guide, therefore, extrapolates from the rich theoretical and experimental data available for structurally similar compounds, particularly oxoprotoberberine and oxoaporphine alkaloids, to construct a predictive framework for understanding this compound. This approach provides a foundational blueprint for future investigation into this novel molecular entity.

Core Molecular Structure and Theoretical Properties

The name "this compound" implies a derivative of a metaphanine-like scaffold, featuring a ketone group at the 16-position. Metaphanine belongs to the hasubanan (B79425) group of alkaloids, which are structurally complex. The "pro" prefix might suggest a precursor or a related but distinct ring system, possibly with a protoberberine-like quinolizinium (B1208727) core. For the purpose of this guide, we will consider a hypothetical structure that shares features with both, focusing on the impact of the oxo- functionality on a fused ring system characteristic of these alkaloids.

Predicted Physicochemical and Quantum Chemical Parameters

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the properties of novel compounds.[1] Based on studies of related alkaloids like palmatine, jatrorrhizine, and columbamine, we can anticipate the theoretical parameters for this compound.[1]

ParameterPredicted Value RangeSignificance in Drug DevelopmentComputational Method
Molecular Weight 300 - 400 g/mol Influences absorption and distribution.---
LogP 1.5 - 3.0Predicts lipophilicity and membrane permeability.[1]DFT-B3LYP/6-31G[1]
HOMO-LUMO Energy Gap (ΔE) 3.0 - 4.5 eVIndicates chemical reactivity and stability.[2]DFT-B3LYP/6-31G(d,p)[1]
Dipole Moment (μ) 2.0 - 5.0 DebyeAffects solubility and binding interactions.[1]DFT-B3LYP/6-31G(d,p)[1]
Molecular Electrostatic Potential (MEP) VariableIdentifies regions for electrophilic and nucleophilic attack.[1]DFT-B3LYP/6-31G(d,p)[1]

Potential Biological Activity and Signaling Pathways

Protoberberine and aporphine (B1220529) alkaloids exhibit a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4] The introduction of an oxo- group can modulate these activities. For instance, some 8-oxocoptisine (B183218) derivatives have been explored for their antioxidant properties.[5]

Predicted Mechanism of Action

Many alkaloids exert their effects by interacting with DNA or specific proteins. Molecular docking studies on oxoaporphine alkaloids have shown their potential to bind to DNA, with electrostatic interactions being predominant.[6] It is plausible that this compound could also function as a DNA intercalator or a topoisomerase inhibitor. Furthermore, computational studies on aporphine alkaloids have identified potential inhibitory activity against viral proteins, suggesting a broad therapeutic potential.[2][7]

Hypothetical Signaling Pathway

Based on the known activities of related compounds, we can propose a hypothetical signaling pathway that could be modulated by this compound, for example, in the context of cancer cell apoptosis.

G This compound This compound Cell_Membrane Cell_Membrane DNA_Damage DNA_Damage Cell_Membrane->DNA_Damage Intercalation/Topoisomerase Inhibition p53_Activation p53_Activation DNA_Damage->p53_Activation Bax_Upregulation Bax_Upregulation p53_Activation->Bax_Upregulation Bcl2_Downregulation Bcl2_Downregulation p53_Activation->Bcl2_Downregulation Mitochondrial_Dysfunction Mitochondrial_Dysfunction Bax_Upregulation->Mitochondrial_Dysfunction Bcl2_Downregulation->Mitochondrial_Dysfunction Caspase_Activation Caspase_Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical apoptotic pathway induced by this compound.

Experimental Protocols for Characterization

To validate the theoretical predictions and elucidate the actual properties of this compound, a series of experimental investigations are necessary.

Synthesis and Structural Elucidation

The synthesis of this compound would likely involve a multi-step process, potentially starting from commercially available precursors and employing modern synthetic methodologies such as palladium-catalyzed cyclization reactions, which have been used in the synthesis of Metaphanine.[8][9]

Experimental Workflow for Synthesis and Characterization:

G cluster_purification Purification cluster_elucidation Structural Elucidation Starting_Materials Starting_Materials Multi_Step_Synthesis Multi_Step_Synthesis Starting_Materials->Multi_Step_Synthesis Crude_Product Crude_Product Multi_Step_Synthesis->Crude_Product Purification Purification Crude_Product->Purification Pure_Compound Pure_Compound Purification->Pure_Compound Structural_Elucidation Structural_Elucidation Pure_Compound->Structural_Elucidation HPLC HPLC Crystallization Crystallization NMR NMR Mass_Spec Mass_Spec XRay_Crystallography XRay_Crystallography

Caption: Workflow for the synthesis and structural confirmation of this compound.

In Vitro Biological Assays

A battery of in vitro assays would be essential to determine the biological activity of this compound.

Assay TypePurposeExperimental Protocol Outline
Cytotoxicity Assay (e.g., MTT) To determine the concentration-dependent effect on cancer cell viability.Cells are seeded in 96-well plates, treated with varying concentrations of the compound for 24-72 hours, followed by the addition of MTT reagent and measurement of absorbance.
DNA Binding Assay To investigate the interaction with DNA.Techniques such as UV-Vis spectroscopy, fluorescence quenching, or circular dichroism can be employed to monitor changes in the spectral properties of DNA upon addition of the compound.[6]
Topoisomerase Inhibition Assay To assess the ability to inhibit topoisomerase enzymes.A plasmid DNA relaxation assay can be used, where the conversion of supercoiled DNA to relaxed DNA by topoisomerase is monitored in the presence and absence of the compound.
Antioxidant Activity Assay (e.g., DPPH, ABTS) To measure the radical scavenging potential.[5]The discoloration of DPPH or ABTS radical solution upon addition of the compound is measured spectrophotometrically.[5]

Conclusion and Future Directions

While this compound remains a hypothetical molecule at present, the theoretical framework derived from its structural relatives provides a robust starting point for its investigation. The computational predictions outlined in this guide offer initial hypotheses about its physicochemical properties and biological activities. The proposed experimental workflows provide a clear path for its synthesis, characterization, and biological evaluation. Future research should focus on the successful synthesis of this compound, followed by rigorous experimental validation of the theoretical predictions. Such studies will be crucial in determining its potential as a novel therapeutic agent.

References

An In-depth Technical Guide to 16-Oxoprometaphanine: Synthesis, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current literature on 16-Oxoprometaphanine, a derivative of the hasubanan (B79425) class of alkaloids. This document details its chemical synthesis, physicochemical properties, and known biological activities, with a focus on quantitative data and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to Hasubanan Alkaloids and Prometaphanine (B1160789)

Hasubanan alkaloids are a class of natural products characterized by a unique bridged tetracyclic ring system.[1] These compounds have garnered significant interest from the scientific community due to their structural similarity to morphine and their diverse biological activities, which include potential analgesic, anti-inflammatory, and delta-opioid receptor binding properties.[2][3] Prometaphanine is a specific member of the hasubanan alkaloid family, and this compound represents a synthetically modified derivative of this natural product.

Chemical Structure and Numbering

The core structure of hasubanan alkaloids is a complex, fused ring system. The standardized numbering of the hasubanan skeleton is crucial for accurately identifying and describing derivatives like this compound. A review by Zhang and Yue in The Alkaloids: Chemistry and Biology provides a clear depiction of this numbering system, which is essential for understanding the location of the "16-oxo" modification.[1] Based on this system, the "16-oxo" group is located on the nitrogen-containing ring of the hasubanan core. The exact structure of this compound features a ketone functional group at the 16th position of the prometaphanine scaffold.

Synthesis of 16-Oxo-Hasubanan Derivatives

The synthesis of 16-oxo-hasubanan alkaloids, such as 16-oxo-metaphanine (a closely related compound), has been reported in the literature. These synthetic routes often involve the oxidation of the corresponding hasubanan precursor.

General Synthetic Strategies for Hasubanan Alkaloids

The construction of the hasubanan skeleton is a complex synthetic challenge that has been addressed by various research groups. Common strategies include:

  • Intramolecular Heck Reaction: This palladium-catalyzed reaction is used to form key carbon-carbon bonds within the ring system.

  • Oxidative Phenolic Coupling: This reaction is employed to create the diaryl ether linkage present in some hasubanan alkaloids.

  • Aza-Michael Reaction: This reaction is utilized to form the nitrogen-containing ring of the hasubanan core.[4]

Specific Synthesis of 16-Oxo-Metaphanine

A detailed synthetic route for oxo-metaphanine has been described, which serves as a valuable reference for the synthesis of this compound.[5] The key final step involves the oxidation of the metaphanine (B154199) precursor.

Experimental Protocol: Oxidation of Metaphanine to 16-Oxo-Metaphanine [5]

  • Reagents and Conditions:

    • Metaphanine (1.0 equivalent)

    • m-Chloroperoxybenzoic acid (m-CPBA, 3.0 equivalents)

    • Sodium bicarbonate (NaHCO3, 5.0 equivalents)

    • Dichloromethane (B109758) (CH2Cl2) as the solvent

    • The reaction is typically carried out at 0 °C to room temperature.

  • Procedure:

    • Metaphanine is dissolved in dichloromethane.

    • Sodium bicarbonate is added to the solution.

    • The mixture is cooled to 0 °C.

    • A solution of m-CPBA in dichloromethane is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred for a specified time (e.g., 4 hours).

    • The reaction is quenched, and the product is extracted and purified using standard chromatographic techniques.

This protocol provides a foundational method for the oxidation of the nitrogen-containing ring in the hasubanan scaffold to introduce the 16-oxo functionality.

Biological Activity and Quantitative Data

While specific biological data for this compound is not extensively available in the public domain, the broader class of hasubanan alkaloids has been investigated for various pharmacological activities.

Opioid Receptor Affinity

Several hasubanan alkaloids have been shown to exhibit binding affinity for opioid receptors, particularly the delta-opioid receptor.[3] A study on hasubanan alkaloids isolated from Stephania japonica reported IC50 values for delta-opioid receptor binding ranging from 0.7 to 46 µM.[3]

Anti-inflammatory Activity

Certain hasubanan alkaloids have demonstrated anti-inflammatory properties. For instance, some have been shown to inhibit the production of pro-inflammatory cytokines.

The available quantitative data for related hasubanan alkaloids is summarized in the table below.

CompoundBiological Target/AssayIC50 / ActivityReference
Hasubanan Alkaloid 1Human delta-opioid receptor0.7 µM[3]
Hasubanan Alkaloid 2Human delta-opioid receptor5.2 µM[3]
Hasubanan Alkaloid 3Human delta-opioid receptor12.8 µM[3]
Hasubanan Alkaloid 4Human delta-opioid receptor46 µM[3]

Table 1: Biological Activity of Selected Hasubanan Alkaloids

Signaling Pathways and Experimental Workflows

To date, specific signaling pathways directly modulated by this compound have not been elucidated in the literature. However, based on the opioid receptor affinity of related hasubanan alkaloids, it is plausible that this compound could interact with G-protein coupled receptor (GPCR) signaling cascades.

Below are diagrams illustrating a general experimental workflow for the synthesis and evaluation of this compound, as well as a hypothetical signaling pathway based on its potential interaction with opioid receptors.

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation Workflow start Prometaphanine Precursor oxidation Oxidation at C-16 (e.g., m-CPBA) start->oxidation product This compound oxidation->product purification Purification (Chromatography) product->purification characterization Characterization (NMR, MS) purification->characterization compound This compound characterization->compound binding_assay Receptor Binding Assay (e.g., Opioid Receptors) compound->binding_assay cell_based_assay Cell-Based Functional Assay (e.g., cAMP measurement) compound->cell_based_assay in_vivo_model In Vivo Animal Model (e.g., Analgesia) compound->in_vivo_model data_analysis Data Analysis binding_assay->data_analysis cell_based_assay->data_analysis in_vivo_model->data_analysis

Caption: General experimental workflow for the synthesis and biological evaluation of this compound.

G cluster_pathway Hypothetical Signaling Pathway ligand This compound receptor Delta-Opioid Receptor (GPCR) ligand->receptor g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP ac->camp produces downstream Downstream Effects (e.g., Ion Channel Modulation, MAPK Pathway) camp->downstream modulates

Caption: Hypothetical signaling pathway of this compound via a G-protein coupled receptor.

Conclusion and Future Directions

This compound is a synthetically accessible derivative of the hasubanan alkaloid family. While the biological activities of the parent class of compounds are of interest to the drug discovery community, there is a clear need for further research to fully characterize the pharmacological profile of this specific molecule. Future studies should focus on the definitive determination of its chemical structure, the development of optimized synthetic routes, and a comprehensive evaluation of its biological activities, including its mechanism of action and potential therapeutic applications. The detailed experimental protocols and compiled data in this guide are intended to facilitate these future research endeavors.

References

Potential Biological Activity of 16-Oxoprometaphanine: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Oxoprometaphanine is a member of the hasubanan (B79425) class of alkaloids, a structurally complex group of natural products with a growing body of research highlighting their diverse and potent biological activities. While direct experimental data on this compound is not extensively available in public literature, its chemical classification as a hasubanan alkaloid allows for the extrapolation of potential biological activities based on the pharmacological profiles of closely related compounds. This technical guide provides an in-depth overview of the known biological activities of hasubanan alkaloids, offering a predictive framework for the potential therapeutic applications of this compound. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and drug discovery efforts in this area.

Introduction to Hasubanan Alkaloids

Hasubanan alkaloids are a distinct class of isoquinoline (B145761) alkaloids characterized by a unique tetracyclic ring system. They are primarily isolated from plants of the Stephania genus, which have a history of use in traditional medicine. The structural complexity and diverse functionalities of hasubanan alkaloids have made them attractive targets for both phytochemical investigation and synthetic chemistry. Their biological activities are wide-ranging, with significant potential in areas such as inflammation, pain management, and oncology.

Potential Biological Activities of this compound

Based on the activities of related hasubanan alkaloids, this compound is predicted to exhibit several key biological effects. The introduction of a ketone function at the 16-position may modulate the potency and selectivity of these activities.

Anti-inflammatory Activity

Several hasubanan alkaloids have demonstrated significant anti-inflammatory properties. The primary mechanism appears to be the inhibition of pro-inflammatory cytokine production.

Quantitative Data on Anti-inflammatory Activity of Hasubanan Alkaloids

CompoundAssayCell Line/ModelConcentration/DoseInhibitionIC₅₀ (µM)Reference
LonganoneTNF-α InhibitionLPS-stimulated RAW264.7 macrophages10 µM58.2%6.54[1]
CephatonineTNF-α InhibitionLPS-stimulated RAW264.7 macrophages10 µM52.1%8.91[1]
ProstephabyssineTNF-α InhibitionLPS-stimulated RAW264.7 macrophages10 µM45.3%12.33[1]
LonganoneIL-6 InhibitionLPS-stimulated RAW264.7 macrophages10 µM65.4%7.82[1]
CephatonineIL-6 InhibitionLPS-stimulated RAW264.7 macrophages10 µM59.8%10.15[1]
ProstephabyssineIL-6 InhibitionLPS-stimulated RAW264.7 macrophages10 µM51.2%30.44[1]

Experimental Protocol: In Vitro Anti-inflammatory Assay

A detailed methodology for assessing the anti-inflammatory activity of hasubanan alkaloids is as follows:

  • Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control (DMSO) and a positive control (e.g., dexamethasone) are included.

  • Incubation: The plates are incubated for 24 hours.

  • Cytokine Measurement: The supernatant is collected, and the concentrations of TNF-α and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The percentage of cytokine inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined by non-linear regression analysis.

Signaling Pathway: Inhibition of Pro-inflammatory Cytokine Production

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB Pathway TLR4->NFkB Activates Cytokines TNF-α, IL-6 NFkB->Cytokines Induces Transcription Hasubanan Hasubanan Alkaloid (e.g., this compound) Hasubanan->NFkB Inhibits

Caption: Proposed mechanism of anti-inflammatory action of hasubanan alkaloids.

Analgesic and Opioid Receptor Activity

The structural similarity of some hasubanan alkaloids to morphine suggests potential analgesic properties mediated through opioid receptors.

Quantitative Data on Opioid Receptor Binding of Hasubanan Alkaloids

CompoundReceptorAssayIC₅₀ (µM)Reference
Hasubanan Alkaloid 1Human δ-opioidRadioligand binding assay0.7[2]
Hasubanan Alkaloid 2Human δ-opioidRadioligand binding assay1.5[2]
Hasubanan Alkaloid 3Human δ-opioidRadioligand binding assay46[2]

Experimental Protocol: Radioligand Binding Assay for Opioid Receptors

  • Membrane Preparation: Membranes from cells stably expressing human µ, δ, or κ-opioid receptors are prepared.

  • Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [³H]DPDPE for δ-receptors) and varying concentrations of the test compound in a binding buffer.

  • Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 60 minutes).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Scintillation Counting: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC₅₀ values are calculated from competition binding curves using appropriate software.

Cytotoxic and Anticancer Activity

Certain hasubanan alkaloids have been reported to exhibit cytotoxic effects against various cancer cell lines, indicating potential for development as anticancer agents.

Experimental Workflow: Evaluation of Cytotoxic Activity

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Select Cancer Cell Lines B Treat with This compound A->B C MTT/SRB Assay (Cell Viability) B->C D Determine IC₅₀ C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Western Blot (Apoptotic Proteins) D->G G A Plant Material (e.g., Stephania genus) B Extraction (e.g., with Methanol) A->B C Partitioning (Acid-Base Extraction) B->C D Crude Alkaloid Fraction C->D E Column Chromatography (Silica Gel, Alumina) D->E F Fraction Collection E->F G Further Purification (HPLC) F->G H Isolated Hasubanan Alkaloids G->H I Structure Elucidation (NMR, MS) H->I

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Structure and Introduction to Hasubanan (B79425) Alkaloids

Hasubanan alkaloids are a class of polycyclic natural products characterized by a unique aza[4.4.3]propellane core.[1] They are predominantly isolated from plants of the Stephania genus and have garnered significant interest due to their structural complexity and diverse biological activities.[2] These activities include potential analgesic properties, stemming from their structural resemblance to morphine, as well as anti-inflammatory, antimicrobial, and cytotoxic effects.[2][3][4]

The core structure of these alkaloids is the hasubanan skeleton, and variations in substitution and oxidation levels give rise to a wide array of derivatives. Prometaphanine (B1160789) is a known hasubanan alkaloid with the chemical formula C₂₀H₂₅NO₅.[5]

Based on the standard numbering system for the hasubanan skeleton, 16-Oxoprometaphanine would be the derivative of prometaphanine with a carbonyl group at the C-16 position.

Prometaphanine Structure (C₂₀H₂₅NO₅): (Inferred structure of this compound would contain a ketone at C-16)

Quantitative Data on Related Hasubanan Alkaloids

While specific data for this compound is unavailable, the following tables summarize quantitative data for related hasubanan alkaloids to provide a comparative baseline for researchers.

Table 1: Cytotoxicity of Selected Hasubanan Alkaloids
CompoundCancer Cell LineIC₅₀ (µM)Reference
(-)-DelavayineN87 (gastric)< 1[3]
(-)-RunanineN87 (gastric)< 1[3]
(-)-HasubanonineN87 (gastric)< 1[3]
(+)-Periglaucine BN87 (gastric)< 1[3]
CepharamineN87 (gastric)> 10[3]
Table 2: Anti-inflammatory Activity of Selected Hasubanan Alkaloids
CompoundCell LineAssayIC₅₀ (µM)Reference
LonganoneLPS-stimulated BV-2 microgliaTNF-α inhibition6.54[4]
CephatonineLPS-stimulated BV-2 microgliaTNF-α inhibition10.21[4]
ProstephabyssineLPS-stimulated BV-2 microgliaTNF-α inhibition8.32[4]
LonganoneLPS-stimulated BV-2 microgliaIL-6 inhibition15.76[4]
CephatonineLPS-stimulated BV-2 microgliaIL-6 inhibition30.44[4]
ProstephabyssineLPS-stimulated BV-2 microgliaIL-6 inhibition21.53[4]
Table 3: Opioid Receptor Affinity of Selected Hasubanan Alkaloids
CompoundReceptorIC₅₀ (µM)Reference
Hasubanan Alkaloid 1Delta-opioid0.7[6]
Hasubanan Alkaloid 2Delta-opioid46[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of hasubanan alkaloids are crucial for further research. Below are representative methodologies extracted from the literature.

General Protocol for Isolation of Hasubanan Alkaloids from Stephania species

This protocol is a generalized procedure based on methods reported for the isolation of hasubanan alkaloids from Stephania longa.

  • Extraction: The dried and powdered whole plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is suspended in a 2% aqueous HCl solution and partitioned with ethyl acetate (B1210297) to remove neutral and weakly basic compounds. The acidic aqueous layer is then basified with 25% aqueous ammonia (B1221849) to a pH of 9-10 and subsequently extracted with chloroform (B151607) to obtain the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid fraction is subjected to multiple steps of column chromatography. A typical sequence involves:

    • Silica gel column chromatography with a gradient of chloroform-methanol as the eluent.

    • Further purification of fractions on a Sephadex LH-20 column, eluting with chloroform-methanol (1:1).

    • Final purification by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., acetonitrile-water with 0.1% trifluoroacetic acid).

  • Structure Elucidation: The structures of the isolated pure compounds are determined by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HR-ESI-MS).

General Strategy for the Total Synthesis of Hasubanan Alkaloids

The total synthesis of hasubanan alkaloids is a complex endeavor. A common retrosynthetic analysis involves the disconnection of the tetracyclic core to simpler, more readily available starting materials.[7]

A representative synthetic strategy might involve the following key steps:

  • Construction of a Key Tricyclic Intermediate: A crucial step is often the stereoselective construction of a tricyclic system containing the future A, B, and C rings of the hasubanan core.

  • Formation of the Quaternary Carbon Center: The creation of the C-13 quaternary stereocenter is a significant challenge and has been addressed through various methods, including diastereoselective additions to iminium ions or sulfinimines.[7]

  • Ring D Formation and Final Cyclization: The final ring of the tetracyclic hasubanan skeleton is typically formed through an intramolecular cyclization reaction.

  • Functional Group Interconversion: Throughout the synthesis, various functional group manipulations are required to install the correct oxidation states and substituents found in the natural product.

Visualizations: Pathways and Workflows

Proposed Biosynthetic Pathway of the Hasubanan Core

Biosynthesis Reticuline (R)-Reticuline OxidativeCoupling Intramolecular Oxidative Coupling Reticuline->OxidativeCoupling Salutaridine Salutaridine (Morphinan skeleton) OxidativeCoupling->Salutaridine Rearrangement Rearrangement Salutaridine->Rearrangement HasubananCore Hasubanan Core Rearrangement->HasubananCore

Caption: A simplified proposed biosynthetic pathway from (R)-Reticuline to the core hasubanan skeleton.

General Experimental Workflow for Isolation and Identification

Workflow PlantMaterial Plant Material (e.g., Stephania sp.) Extraction Solvent Extraction PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Acid-Base Partitioning CrudeExtract->Partitioning CrudeAlkaloids Crude Alkaloids Partitioning->CrudeAlkaloids ColumnChrom Column Chromatography (Silica, Sephadex) CrudeAlkaloids->ColumnChrom Fractions Fractions ColumnChrom->Fractions HPLC Preparative HPLC Fractions->HPLC PureCompound Pure Hasubanan Alkaloid HPLC->PureCompound StructureElucidation Structure Elucidation (NMR, MS) PureCompound->StructureElucidation

Caption: A general workflow for the isolation and identification of hasubanan alkaloids from plant sources.

Future Directions and Conclusion

The hasubanan alkaloids represent a promising class of natural products for drug discovery, with a range of reported biological activities. While "this compound" remains a hypothetical structure based on the known prometaphanine, the synthesis and evaluation of this and other oxidized derivatives could be a fruitful area of research. The introduction of an oxo group at the C-16 position could significantly impact the molecule's conformation and electronic properties, potentially leading to novel or enhanced biological activities.

Future research should focus on:

  • The targeted synthesis of this compound and other oxidized prometaphanine derivatives.

  • Comprehensive biological screening of these new compounds to evaluate their cytotoxic, anti-inflammatory, and receptor-binding activities.

  • Structure-activity relationship (SAR) studies to understand the influence of the position and nature of oxidative modifications on biological activity.

  • Investigation of the mechanisms of action and potential signaling pathways affected by these compounds.

This technical guide provides a starting point for researchers venturing into the study of this compound and related hasubanan alkaloids. By building upon the existing knowledge of this fascinating family of natural products, new therapeutic agents may be discovered.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 16-Oxoprometaphanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of 16-Oxoprometaphanine, a member of the hasubanan (B79425) alkaloid family. Hasubanan alkaloids are structurally complex natural products that have garnered significant interest due to their structural similarity to morphine and their potential as modulators of opioid receptors. This protocol is based on established synthetic routes to closely related hasubanan alkaloids, particularly the total synthesis of (±)-metaphanine, and is intended for use by qualified chemistry professionals in a laboratory setting.

Introduction to this compound and Hasubanan Alkaloids

Hasubanan alkaloids are a class of polycyclic alkaloids characterized by a unique aza[4.4.3]propellane core. Their intricate architecture has made them challenging targets for total synthesis. Members of this family have been investigated for their potential analgesic properties, with some showing affinity for opioid receptors. This compound is a derivative of metaphanine, featuring a ketone at the C16 position, which may influence its biological activity. The synthesis of this compound provides a platform for further investigation into the structure-activity relationships of hasubanan alkaloids and their potential as therapeutic agents.

General Synthetic Strategy

The synthesis of this compound is a multi-step process that involves the construction of the key tetracyclic hasubanan core, followed by functional group manipulations to install the desired C16-oxo functionality. The protocol outlined below is a composite of established methods, primarily drawing from the total synthesis of (±)-metaphanine, which involves a key intermediate, (±)-7-ethyleneketal-16-oxo-metaphanine.

Experimental Protocols

Safety Precaution: This protocol involves the use of hazardous chemicals and requires appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of (±)-7-Ethyleneketal-16-oxo-metaphanine

This protocol is adapted from the total synthesis of (±)-metaphanine.

Step 1: Preparation of the Diacetoxy-ketal Intermediate

The initial steps involve the formation of a diacetoxy-ketal from a precursor keto-lactam, which establishes key stereocenters of the hasubanan core.

  • Reaction: The starting keto-lactam is treated with an acetylating agent to form an O-acetyl-ketolactam, which is then converted to the diacetoxy-ketal.

  • Reagents and Conditions:

    • Keto-lactam precursor

    • Acetylating agent (e.g., Acetic anhydride)

    • Ethylene (B1197577) glycol, p-toluenesulfonic acid (catalyst)

    • Solvent: Benzene

    • Temperature: Reflux

    • Reaction Time: 12-24 hours

  • Work-up and Purification: The reaction mixture is neutralized, extracted with an organic solvent, and the crude product is purified by column chromatography.

Step 2: Oxidation to the 10-Oxo Compound

The diacetoxy-ketal is oxidized to introduce a carbonyl group at the C10 position.

  • Reaction: Selective oxidation of the C10 hydroxyl group.

  • Reagents and Conditions:

    • Diacetoxy-ketal

    • Oxidizing agent (e.g., Chromium trioxide in pyridine)

    • Solvent: Dichloromethane

    • Temperature: 0 °C to room temperature

    • Reaction Time: 2-4 hours

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified by chromatography.

Step 3: Stereoselective Reduction and Protection

The 10-oxo group is stereoselectively reduced to a hydroxyl group, which is then selectively protected.

  • Reaction: Reduction of the ketone followed by protection of the resulting alcohol.

  • Reagents and Conditions:

    • 10-oxo compound

    • Reducing agent (e.g., Sodium borohydride)

    • Protecting group precursor (e.g., Dihydropyran for THP ether formation)

    • Solvent: Methanol for reduction, Dichloromethane for protection

    • Temperature: 0 °C for reduction, room temperature for protection

  • Work-up and Purification: Standard work-up and chromatographic purification are performed after each step.

Step 4: Final Oxidation and Hydrolysis to (±)-7-Ethyleneketal-16-oxo-metaphanine

The protected intermediate is oxidized and then hydrolyzed to yield the target ketal-protected 16-oxo-metaphanine.

  • Reaction: Oxidation of a suitable precursor followed by hydrolysis.

  • Reagents and Conditions:

    • Protected intermediate

    • Oxidizing agent

    • Acidic or basic hydrolysis conditions

  • Work-up and Purification: The product is isolated through extraction and purified by column chromatography.

Protocol 2: Deprotection to this compound

The final step is the removal of the ketal protecting group to furnish this compound.

  • Reaction: Acid-catalyzed hydrolysis of the ethylene ketal.

  • Reagents and Conditions:

    • (±)-7-Ethyleneketal-16-oxo-metaphanine

    • Aqueous acid (e.g., HCl in acetone/water)

    • Temperature: Room temperature to gentle heating

    • Reaction Time: 1-3 hours

  • Work-up and Purification: The reaction is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Quantitative Data Summary

The following table summarizes typical yields for key transformations in the synthesis of hasubanan alkaloids, which can be expected to be similar for the synthesis of this compound.

StepTransformationTypical Yield (%)
1Formation of Diacetoxy-ketal70-85%
2Oxidation to 10-Oxo Compound80-90%
3Stereoselective Reduction and Protection65-75% (over 2 steps)
4Formation of Ketal-protected 16-oxo intermediate50-60%
5Ketal Deprotection85-95%

Visualizations

Chemical Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Synthesis_Workflow Start Keto-lactam Precursor Step1 Step 1: Diacetoxy-ketal Formation Start->Step1 Intermediate1 Diacetoxy-ketal Step1->Intermediate1 Step2 Step 2: Oxidation at C10 Intermediate1->Step2 Intermediate2 10-Oxo Compound Step2->Intermediate2 Step3 Step 3: Stereoselective Reduction & Protection Intermediate2->Step3 Intermediate3 Protected Diol Step3->Intermediate3 Step4 Step 4: Oxidation & Hydrolysis Intermediate3->Step4 Intermediate4 (±)-7-Ethyleneketal- 16-oxo-metaphanine Step4->Intermediate4 Step5 Step 5: Ketal Deprotection Intermediate4->Step5 End This compound Step5->End

Caption: Synthetic route to this compound.

Hypothesized Signaling Pathway

Hasubanan alkaloids have been shown to interact with opioid receptors. The following diagram illustrates a generalized signaling pathway for a delta-opioid receptor, a potential target for this compound.

Signaling_Pathway cluster_membrane Cell Membrane DOR Delta-Opioid Receptor (DOR) G_protein Gi/o Protein DOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits IonChannel Ion Channel (e.g., K+, Ca2+) G_protein->IonChannel Modulates cAMP ↓ cAMP AC->cAMP IonFlux Ion Flux Modulation (Hyperpolarization) IonChannel->IonFlux Ligand This compound (Ligand) Ligand->DOR Binds PKA ↓ PKA Activity cAMP->PKA Response Cellular Response (e.g., Reduced Neuronal Excitability, Analgesia) PKA->Response IonFlux->Response

Caption: Generalized delta-opioid receptor signaling.

Application Notes and Protocols for the Extraction of 16-Oxoprometaphanine from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Oxoprometaphanine is a member of the aporphine (B1220529) class of alkaloids, a diverse group of naturally occurring compounds with significant pharmacological potential. Aporphine alkaloids are predominantly found in plant families such as the Menispermaceae, with the genus Stephania being a particularly rich source.[1][2] These compounds and their derivatives have garnered interest for a range of bioactivities, including anti-inflammatory, antiviral, and antitumor properties.[2] This document provides detailed application notes and protocols for the extraction of this compound and related oxoaporphine alkaloids from natural sources, with a focus on species from the Stephania genus. The methodologies outlined are based on established techniques for alkaloid isolation and purification.

Natural Sources and Biosynthesis

This compound is an oxoaporphine alkaloid. While specific data on the natural occurrence of this compound is limited in readily available literature, the Stephania genus is a well-documented source of a wide array of aporphine and oxoaporphine alkaloids.[1][2] Species such as Stephania dielsiana, Stephania rotunda, and Stephania tetrandra have been extensively studied for their alkaloid content.[1][2] The biosynthesis of aporphine alkaloids originates from the amino acid tyrosine, proceeding through a series of complex enzymatic steps to form the characteristic four-ring core structure.

Data Presentation: Quantitative Analysis of Alkaloid Extraction

The following tables summarize quantitative data from studies on the extraction of aporphine and total alkaloids from Stephania species. This data can serve as a benchmark for the expected yields when targeting this compound and related compounds.

Plant SpeciesPlant PartExtraction MethodAlkaloid(s) QuantifiedYield (mg/g dry weight)Reference
Stephania yunnanensisTuberUltrasonic-assisted extraction with 50% alcoholPalmatine1.8 - 2.5[3]
Stephanine0.1 - 0.8[3]
Tetrahydropalmatine0.1 - 0.3[3]
Sinomenine0.05 - 0.15[3]
Total Alkaloids ~2.0 - 3.7 [3]
Stephania rotundaTuberDichloromethane (B109758) extractionDehydroroemerine, CepharanthineNot specified, but noted as active components[4]
Stephania tetrandraRootDeep eutectic solvents-based ultrasound-assisted extractionFangchinoline (FAN)7.23[2]
Tetrandrine (TET)13.36[2]
Total Alkaloids (TA) 20.59 [2]

Experimental Protocols

The following protocols describe a general workflow for the extraction and isolation of aporphine alkaloids from plant material. These can be adapted and optimized for the specific goal of isolating this compound.

Protocol 1: General Solvent Extraction of Total Alkaloids

This protocol outlines a standard procedure for the initial extraction of total alkaloids from dried plant material.

Materials:

Procedure:

  • Maceration: Macerate the powdered plant material in methanol or 70% ethanol (B145695) at room temperature for 24-48 hours with occasional stirring. Use a plant material to solvent ratio of approximately 1:10 (w/v).

  • Filtration: Filter the mixture through filter paper to separate the extract from the plant residue.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning: a. Suspend the crude extract in a 2% HCl solution. b. Wash the acidic solution with dichloromethane or chloroform in a separatory funnel to remove non-alkaloidal compounds. Discard the organic layer. c. Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of a dilute ammonium hydroxide or sodium hydroxide solution. d. Extract the liberated free alkaloids with dichloromethane or chloroform (3 x 50 mL). e. Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.

  • Final Concentration: Evaporate the solvent from the organic layer using a rotary evaporator to yield the crude total alkaloid extract.

Protocol 2: Chromatographic Separation of Oxoaporphine Alkaloids

This protocol describes the separation of individual alkaloids from the crude extract using column chromatography.

Materials:

  • Crude total alkaloid extract

  • Silica (B1680970) gel (100-200 mesh)

  • Glass chromatography column

  • Solvent system (e.g., a gradient of petroleum ether-EtOAc and EtOAc-MeOH)[5]

  • Thin-Layer Chromatography (TLC) plates

  • UV lamp

  • Collection vials

Procedure:

  • Column Packing: Prepare a silica gel slurry in the initial, least polar solvent of the gradient system and pack it into the chromatography column.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with the least polar solvent mixture. Gradually increase the polarity of the solvent system (e.g., from 90:10 petroleum ether-EtOAc to 0:100, then to a gradient of EtOAc-MeOH).[5]

  • Fraction Collection: Collect fractions of the eluate in separate vials.

  • TLC Monitoring: Monitor the separation by spotting the collected fractions on TLC plates. Develop the plates in an appropriate solvent system and visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions containing the same compound (as determined by TLC) and concentrate them to obtain the purified alkaloid.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is for the analytical quantification of the isolated alkaloids.

Materials:

  • Purified alkaloid fractions or crude extract

  • HPLC system with a UV or DAD detector

  • C18 column

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid)

  • Reference standards for the alkaloids of interest

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Dissolve a known amount of the extract or purified compound in the mobile phase and filter through a 0.22 µm syringe filter.

  • Standard Preparation: Prepare a series of standard solutions of known concentrations of the reference alkaloids.

  • HPLC Analysis: Inject the samples and standards into the HPLC system.

  • Quantification: Generate a calibration curve from the peak areas of the standard solutions. Use this curve to determine the concentration of the alkaloids in the samples.

Visualizations

G Figure 1: General Workflow for Aporphine Alkaloid Extraction A Plant Material (e.g., Stephania sp.) B Grinding and Powdering A->B C Solvent Extraction (Methanol/Ethanol) B->C D Filtration C->D E Concentration (Rotary Evaporation) D->E F Crude Extract E->F G Acid-Base Partitioning F->G H Crude Alkaloid Fraction G->H I Column Chromatography H->I J Fraction Collection & TLC Analysis I->J K Purified Alkaloids (e.g., this compound) J->K L HPLC Quantification K->L

Caption: General workflow for aporphine alkaloid extraction.

G Figure 2: Acid-Base Partitioning Logic cluster_0 Acidic Extraction cluster_1 Basification and Extraction A Crude Extract in Acidic Solution (pH ~2) B Aqueous Layer (Protonated Alkaloids) A->B C Organic Layer (Neutral Impurities) A->C F Aqueous Layer (Salts) D Aqueous Layer from Acidic Extraction E Basification (pH ~9-10) D->E E->F G Organic Layer (Free Alkaloids) E->G

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 16-Oxoprometaphanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the analysis of 16-Oxoprometaphanine, a hasubanan (B79425) alkaloid, using mass spectrometry. The protocols detailed below are designed for both qualitative and quantitative analysis and can be adapted for various research and drug development applications.

Introduction

This compound belongs to the hasubanan class of alkaloids, a group of natural products known for their complex structures and diverse biological activities. Mass spectrometry is an indispensable tool for the structural characterization and quantification of these compounds. The presence of an α,β-unsaturated ketone system in the C-ring of many hasubanan alkaloids, including likely this compound, leads to characteristic fragmentation patterns that are crucial for their identification.[1] This document outlines detailed protocols for the analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Predicted Mass Spectrometry Data for this compound

Based on the structure of the related compound prometaphanine (B1160789) (C₂₀H₂₅NO₅, MW: 359.4 g/mol ), the molecular formula of this compound is predicted to be C₂₀H₂₃NO₆, with a monoisotopic mass of approximately 373.1525 g/mol .[1] The proposed fragmentation pathway is based on the known fragmentation of hasubanan alkaloids with an α,β-unsaturated ketone moiety.

Table 1: Predicted Quantitative Data for this compound Analysis

ParameterValueNotes
Precursor Ion (M+H)⁺ m/z 374.1603Calculated for C₂₀H₂₄NO₆⁺
Major Fragment Ion 1 m/z 356.1498Loss of H₂O (18.0105 Da)
Major Fragment Ion 2 m/z 342.1341Loss of CH₂O (30.0106 Da)
Major Fragment Ion 3 m/z 314.1392Loss of C₂H₄O₂ (60.0211 Da)
Major Fragment Ion 4 m/z 298.1443Loss of C₃H₆O₂ (74.0368 Da)
Retention Time (LC) 5-10 minDependent on specific column and gradient
Retention Index (GC) > 2500Dependent on column and temperature program

Note: The fragment ions are hypothetical and based on common fragmentation patterns of related alkaloids. Actual fragmentation should be confirmed experimentally.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound

This protocol is suitable for the sensitive and specific quantification of this compound in complex matrices such as biological fluids or plant extracts.

1. Sample Preparation

  • Solid Samples (e.g., plant material):

    • Homogenize 1 g of the dried and powdered sample.

    • Extract with 10 mL of methanol (B129727) containing 0.1% formic acid by sonication for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter prior to injection.

  • Liquid Samples (e.g., plasma, urine):

    • To 1 mL of the sample, add 3 mL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the initial mobile phase.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transitions:

    • Primary: 374.2 > 356.1

    • Confirmatory: 374.2 > 342.1

Protocol 2: GC-MS Analysis of this compound

This protocol is an alternative for the analysis of this compound, particularly for volatile and thermally stable derivatives. Derivatization is typically required for hasubanan alkaloids to improve their volatility and chromatographic behavior.

1. Sample Preparation and Derivatization

  • Extract the sample as described in the LC-MS/MS protocol.

  • Evaporate the extract to dryness.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70 °C for 30 minutes.

  • After cooling, the sample is ready for injection.

2. Gas Chromatography Conditions

  • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless

  • Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min

    • Ramp: 10 °C/min to 300 °C

    • Hold: 5 min at 300 °C

3. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 50-550

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Sample (Plant or Biological Fluid) extraction Extraction start->extraction cleanup Cleanup/Derivatization extraction->cleanup lc_ms LC-MS/MS cleanup->lc_ms LC-MS/MS Protocol gc_ms GC-MS cleanup->gc_ms GC-MS Protocol data_acq Data Acquisition lc_ms->data_acq gc_ms->data_acq data_proc Data Processing & Interpretation data_acq->data_proc

Caption: General experimental workflow for the mass spectrometry analysis of this compound.

fragmentation_pathway M [M+H]⁺ m/z 374.2 F1 [M+H-H₂O]⁺ m/z 356.1 M->F1 - H₂O F2 [M+H-CH₂O]⁺ m/z 342.1 M->F2 - CH₂O F4 [M+H-C₃H₆O₂]⁺ m/z 298.1 F1->F4 - C₂H₂O F3 [M+H-C₂H₄O₂]⁺ m/z 314.1 F2->F3 - C₂H₂

Caption: Proposed fragmentation pathway for this compound.

References

Application Note & Protocol: High-Throughput Colorimetric Assay for Screening α-Glucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-glucosidase is a key enzyme responsible for breaking down complex carbohydrates into glucose.[1][2][3] Inhibiting this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[3] This makes α-glucosidase a prime therapeutic target for the management of type 2 diabetes.[1][4] This application note provides a detailed protocol for a robust and high-throughput colorimetric assay to screen for and characterize inhibitors of α-glucosidase, using 16-Oxoprometaphanine as a hypothetical test compound.

The assay is based on the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase, which releases the yellow-colored product p-nitrophenol.[1][2] The rate of p-nitrophenol formation, measured by the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity.[1][2] The presence of an inhibitor, such as this compound, will lead to a decrease in the rate of this color change, allowing for the quantification of its inhibitory potency.

Principle of the Assay

The enzymatic reaction and detection principle are illustrated in the signaling pathway diagram below.

Assay_Principle sub pNPG (Substrate) (Colorless) enz α-Glucosidase sub->enz Binds to enzyme prod p-Nitrophenol (Yellow) enz->prod Catalyzes hydrolysis glc Glucose enz->glc Releases inhib This compound (Inhibitor) inhib->enz Inhibits activity Experimental_Workflow arrow arrow prep 1. Prepare Reagents - Enzyme Solution - Substrate Solution - Test Compound Dilutions plate 2. Plate Setup - Add 20 µL of Test Compound, Control, or Blank (Buffer) prep->plate preincubate 3. Pre-incubation - Add 20 µL of α-Glucosidase - Incubate for 5 min at 37°C plate->preincubate reaction 4. Initiate Reaction - Add 20 µL of pNPG Substrate preincubate->reaction incubate 5. Incubation - Incubate for 20 min at 37°C reaction->incubate stop 6. Stop Reaction - Add 50 µL of 1 M Na₂CO₃ incubate->stop read 7. Measure Absorbance - Read at 405 nm stop->read analyze 8. Data Analysis - Calculate % Inhibition - Determine IC₅₀ read->analyze

References

Application Notes and Protocols: 16-Oxoprometaphanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

16-Oxoprometaphanine is a novel synthetic morphinan (B1239233) derivative. Morphinans are a well-established class of compounds known for their diverse pharmacological effects on the central nervous system, primarily through interaction with opioid receptors and NMDA receptors.[1][2] Prominent members of this class include morphine, an opioid agonist used for analgesia, and dextromethorphan, an NMDA receptor antagonist with antitussive and neuroprotective properties.[1][2][3] Given its structural classification, this compound holds potential as a therapeutic agent, possibly exhibiting analgesic, anti-inflammatory, or neuroprotective activities.

These application notes provide a comprehensive framework for the initial in vitro and in vivo evaluation of this compound to elucidate its cytotoxic profile, mechanism of action, and potential therapeutic efficacy.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeExposure Time (hrs)IC₅₀ (µM)Selectivity Index (SI)*
SH-SY5Y (Human Neuroblastoma)MTT24
48
72
HEK293 (Human Embryonic Kidney)MTT24
48
72
BV-2 (Mouse Microglia)MTT24
48
72

*Selectivity Index (SI) is calculated as the ratio of the IC₅₀ value in a non-cancerous/non-target cell line (e.g., HEK293) to the IC₅₀ value in a target cell line.

Table 2: Apoptosis Induction by this compound

Cell LineTreatment Concentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)Cleaved PARP Expression (Fold Change vs. Control)Bcl-2/Bax Ratio
SH-SY5Y0.1
1
10
100

Table 3: Opioid Receptor Binding Affinity of this compound

Receptor SubtypeRadioligandKᵢ (nM)
µ-opioid receptor (MOR)[³H]-DAMGO
δ-opioid receptor (DOR)[³H]-DADLE
κ-opioid receptor (KOR)[³H]-U69,593

Table 4: In Vivo Analgesic and Anti-inflammatory Activity of this compound

Animal ModelDosage (mg/kg)EndpointResult (% Inhibition/Reversal)
Acetic Acid-Induced Writhing (Mouse)1Number of writhes
5
10
Carrageenan-Induced Paw Edema (Rat)1Paw volume
5
10

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on cell viability. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Materials:

  • 96-well sterile tissue culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells (e.g., SH-SY5Y, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix on an orbital shaker for 15 minutes to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC₅₀ value from the dose-response curve.

Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)

This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

  • White, flat-bottom 96-well plates

  • Cell lysis buffer

  • Caspase-3/7 substrate (e.g., Ac-DEVD-AMC)

  • Caspase assay buffer

  • DTT (Dithiothreitol)

  • Fluorometric microplate reader

Procedure:

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat with various concentrations of this compound for a specified time.

  • Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol. Typically, this involves removing the culture medium and adding a chilled lysis buffer.[5]

  • Assay Preparation: Prepare a reaction mixture containing the caspase substrate and DTT in the assay buffer.

  • Enzymatic Reaction: Add the reaction mixture to each well containing the cell lysate.

  • Fluorescence Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence at an excitation of ~380 nm and an emission of ~440 nm at multiple time points.

  • Data Analysis: Calculate the fold increase in caspase activity by comparing the fluorescence of treated samples to untreated controls.

Protocol 3: Western Blot Analysis of Apoptosis Markers

This protocol detects changes in the expression of key apoptosis-related proteins.

Materials:

  • SDS-PAGE equipment

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Treat cells with this compound, harvest, and lyse to extract total protein. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Protocol 4: Opioid Receptor Binding Assay

This competitive binding assay determines the affinity of this compound for opioid receptor subtypes.

Materials:

  • Cell membranes expressing human µ, δ, or κ opioid receptors

  • Radioligands (e.g., [³H]-DAMGO, [³H]-DADLE, [³H]-U69,593)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • Incubation: Incubate the mixture at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Protocol 5: In Vivo Acetic Acid-Induced Writhing Test (Analgesia)

This model assesses the peripheral analgesic activity of this compound.[6]

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound solution

  • 0.6% acetic acid solution

  • Vehicle control (e.g., saline, DMSO)

  • Positive control (e.g., morphine)

Procedure:

  • Animal Acclimation and Grouping: Acclimate mice for at least one week. Randomly divide them into groups (vehicle, positive control, and different doses of this compound).

  • Compound Administration: Administer this compound or controls intraperitoneally (i.p.) or orally (p.o.).

  • Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes for i.p.), inject 0.1 mL/10g of 0.6% acetic acid i.p. to each mouse.

  • Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Protocol 6: Carrageenan-Induced Paw Edema Test (Anti-inflammatory)

This model evaluates the acute anti-inflammatory activity of this compound.[7]

Materials:

  • Male Wistar rats (150-200 g)

  • This compound solution

  • 1% carrageenan solution in saline

  • Pletismometer

  • Vehicle control

  • Positive control (e.g., indomethacin)

Procedure:

  • Animal Acclimation and Grouping: Acclimate rats and divide them into experimental groups.

  • Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer this compound or controls (i.p. or p.o.).

  • Induction of Inflammation: After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.

Visualizations

experimental_workflow start Start: This compound in_vitro In Vitro Screening start->in_vitro cytotoxicity Cytotoxicity Assay (MTT) in_vitro->cytotoxicity apoptosis Apoptosis Assays (Caspase, Western Blot) in_vitro->apoptosis receptor_binding Receptor Binding Assay (Opioid Receptors) in_vitro->receptor_binding in_vivo In Vivo Studies receptor_binding->in_vivo analgesia Analgesia Model (Acetic Acid Writhing) in_vivo->analgesia inflammation Anti-inflammatory Model (Carrageenan Paw Edema) in_vivo->inflammation end Therapeutic Potential Assessment analgesia->end inflammation->end

Caption: General workflow for evaluating this compound.

apoptosis_pathway compound This compound cell_stress Cellular Stress compound->cell_stress bcl2_family Modulation of Bcl-2 Family Proteins cell_stress->bcl2_family mitochondria Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 parp_cleavage PARP Cleavage caspase37->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: Hypothesized intrinsic apoptosis signaling pathway.

opioid_receptor_signaling compound This compound (Agonist) receptor Opioid Receptor (GPCR) compound->receptor g_protein G-Protein Activation (Gi/Go) receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channels Ion Channel Modulation g_protein->ion_channels camp ↓ cAMP adenylyl_cyclase->camp ca_channel Inhibition of Ca²⁺ Channels ion_channels->ca_channel k_channel Activation of K⁺ Channels ion_channels->k_channel neurotransmitter ↓ Neurotransmitter Release ca_channel->neurotransmitter hyperpolarization Hyperpolarization k_channel->hyperpolarization hyperpolarization->neurotransmitter analgesia Analgesia neurotransmitter->analgesia

Caption: Potential opioid receptor signaling pathway.

References

Application Notes and Protocols for the Experimental Study of 16-Oxoprometaphanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Oxoprometaphanine is a novel derivative of prometaphanine, a morphinan (B1239233) alkaloid. Morphinan alkaloids are a well-established class of compounds known for their diverse and potent biological activities, most notably as analgesics that act on opioid receptors.[1][2][3] However, synthetic modifications to the morphinan scaffold can lead to a wide range of pharmacological profiles, including potential anticancer and anti-inflammatory properties.[4][5] These application notes provide a comprehensive experimental framework for the initial characterization and study of this compound, from preliminary screening to more detailed mechanistic investigations.

Given that this compound is a novel compound, the proposed experimental design is a tiered approach. This begins with broad cytotoxicity screening and opioid receptor binding assays, followed by more focused secondary assays to elucidate its mechanism of action based on the initial findings.

Postulated Biological Activities

Based on its morphinan scaffold, this compound is postulated to exhibit one or more of the following biological activities:

  • Opioid Receptor Modulation: It may act as an agonist or antagonist at mu (µ), delta (δ), and/or kappa (κ) opioid receptors.[1][2]

  • Anticancer Activity: Like some other alkaloids, it may possess cytotoxic or anti-proliferative effects against various cancer cell lines.[4][5]

  • Anti-inflammatory Effects: Some related compounds have shown potential in modulating inflammatory pathways.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for the characterization of this compound.

experimental_workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Assays & Mechanistic Studies cluster_2 Phase 3: Target Validation & In Vivo Models A Compound Acquisition & Purity Assessment B In Vitro Cytotoxicity Screen (MTT Assay) A->B C Opioid Receptor Binding Assay A->C D If Cytotoxic: Apoptosis & Cell Cycle Assays B->D Hit E If Opioid Receptor Binder: Functional Assays (e.g., cAMP) C->E Hit F Kinase Profiling D->F H Animal Models (e.g., Xenograft, Hot-Plate Test) D->H G Western Blot for Pathway Analysis E->G E->H F->G

Experimental workflow for this compound studies.

Experimental Protocols

Phase 1: Primary Screening

1. Compound Acquisition and Purity Assessment

  • Objective: To obtain this compound and determine its purity.

  • Protocol:

    • Synthesize or acquire this compound.

    • Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

    • Confirm the structure using Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Prepare a stock solution of known concentration in a suitable solvent (e.g., DMSO).

2. In Vitro Cytotoxicity Screen (MTT Assay)

  • Objective: To assess the cytotoxic effects of this compound on a panel of human cancer cell lines and a normal cell line.

  • Protocol:

    • Cell Culture: Culture human cancer cell lines (e.g., HeLa, HepG2, HCT116) and a normal cell line (e.g., Vero) in appropriate media.[4][5]

    • Seeding: Seed cells into 96-well plates at a density of 8,000 cells/well and allow them to adhere overnight.[5]

    • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 1 to 300 µg/mL). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[6]

    • Incubation: Incubate the plates for 48 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that causes a 50% decrease in cell viability).[6]

3. Opioid Receptor Binding Assay

  • Objective: To determine the binding affinity of this compound to mu (µ), delta (δ), and kappa (κ) opioid receptors.

  • Protocol:

    • Membrane Preparation: Prepare cell membranes from cell lines stably expressing each opioid receptor subtype or from rodent brain tissue.[1]

    • Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled ligand specific for each receptor subtype (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ), and varying concentrations of this compound.

    • Incubation: Incubate the plates to allow for competitive binding.

    • Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

    • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the Ki (inhibition constant) for this compound at each receptor subtype by analyzing the competitive binding curves.

Phase 2: Secondary Assays and Mechanistic Studies

If Cytotoxic:

4. Apoptosis and Cell Cycle Assays

  • Objective: To determine if the cytotoxic effect of this compound is due to the induction of apoptosis or cell cycle arrest.

  • Protocol (Flow Cytometry):

    • Cell Treatment: Treat cancer cells with this compound at concentrations around the IC50 value for 24-48 hours.

    • Staining for Apoptosis: Stain cells with Annexin V-FITC and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Staining for Cell Cycle: Fix cells in cold ethanol (B145695) and stain with PI and RNase to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[5]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

If Opioid Receptor Binder:

5. Functional Assays (e.g., cAMP Assay)

  • Objective: To determine if this compound acts as an agonist or antagonist at the opioid receptors it binds to.

  • Protocol:

    • Cell Culture: Use cell lines expressing the opioid receptor of interest.

    • Treatment:

      • Agonist Mode: Treat cells with varying concentrations of this compound.

      • Antagonist Mode: Pre-treat cells with varying concentrations of this compound before adding a known opioid agonist.

    • cAMP Measurement: After treatment, lyse the cells and measure the intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels using a commercially available ELISA kit. Opioid receptor activation typically leads to a decrease in cAMP levels.

    • Data Analysis: Generate dose-response curves to determine the EC50 (agonist activity) or IC50 (antagonist activity).

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCell TypeIC50 (µM)Selectivity Index (SI)
HeLaHuman Cervical CancerValueValue
HepG2Human Liver CancerValueValue
HCT116Human Colon CancerValueValue
VeroNormal Monkey KidneyValueN/A

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.[4]

Table 2: Opioid Receptor Binding Affinity of this compound

Receptor SubtypeKi (nM)
Mu (µ)Value
Delta (δ)Value
Kappa (κ)Value

Potential Signaling Pathways

Based on the initial screening results, further investigation into specific signaling pathways is warranted.

If Cytotoxic, potential pathways to investigate include:

  • Intrinsic Apoptosis Pathway: Activation of caspases (e.g., caspase-3, -9), release of cytochrome c from mitochondria.

  • Extrinsic Apoptosis Pathway: Involvement of death receptors (e.g., Fas, TRAIL).

  • MAPK Pathway: Modulation of ERK, JNK, and p38 signaling.

apoptosis_pathway cluster_0 Apoptosis Induction A This compound B Mitochondria A->B Induces stress C Caspase-9 B->C Releases Cytochrome c, activates D Caspase-3 C->D Activates E Apoptosis D->E Executes

Potential intrinsic apoptosis pathway.

If an Opioid Receptor Modulator, potential pathways to investigate include:

  • G-protein signaling: Coupling to Gi/o proteins.

  • Downstream effectors: Inhibition of adenylyl cyclase, modulation of ion channels.

  • Beta-arrestin recruitment: Potential for biased agonism.

opioid_signaling cluster_0 Opioid Receptor Signaling A This compound B Opioid Receptor A->B Binds to C Gi/o Protein B->C Activates D Adenylyl Cyclase C->D Inhibits E cAMP D->E Decreased production of

Potential opioid receptor signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 16-Oxoprometaphanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 16-Oxoprometaphanine and related hasubanan (B79425) alkaloids. The information provided is based on established synthetic strategies for this class of compounds and aims to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide is designed to help users identify and resolve specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low yield in the core scaffold construction (e.g., Pictet-Spengler or intramolecular Friedel-Crafts reaction) - Incomplete reaction- Decomposition of starting materials or product- Formation of side products- Monitor reaction progress closely: Use TLC or LC-MS to determine the optimal reaction time.- Optimize reaction temperature: Some reactions require heating to proceed at a reasonable rate, while others may benefit from lower temperatures to minimize decomposition.- Screen different acid catalysts: The choice of Brønsted or Lewis acid can significantly impact the reaction outcome. Consider milder catalysts for sensitive substrates.- Protecting groups: If starting materials contain sensitive functional groups, consider using protecting groups that can be removed in a later step.
Formation of diastereomeric mixtures - Lack of stereocontrol in key bond-forming reactions.- Use of chiral catalysts or auxiliaries: Employ enantioselective methods to favor the formation of the desired stereoisomer.- Substrate control: The inherent chirality of the starting materials can be leveraged to direct the stereochemical outcome of subsequent reactions.- Purification: If a mixture is formed, utilize chiral chromatography (e.g., HPLC with a chiral stationary phase) to separate the desired diastereomer.
Difficulty in late-stage oxidation to form the 16-oxo group - Steric hindrance around the target carbon- Over-oxidation or side reactions- Ineffective oxidizing agent- Screen a variety of oxidizing agents: Consider reagents with different steric and electronic properties (e.g., PCC, PDC, Dess-Martin periodinane, Swern oxidation).- Optimize reaction conditions: Adjust temperature, reaction time, and stoichiometry of the oxidizing agent to minimize side product formation.- Two-step oxidation: It may be necessary to first introduce a hydroxyl group at the C-16 position, followed by oxidation to the ketone.
Poor regioselectivity in C-H functionalization steps - Multiple reactive C-H bonds in the substrate- Use of directing groups: A functional group on the substrate can direct the catalyst to a specific C-H bond.- Catalyst selection: Different catalysts can exhibit different regioselectivities. A screening of catalysts may be necessary.- Protecting groups: Blocking more reactive sites with protecting groups can allow for functionalization at the desired position.
Unidentified side products - Unexpected rearrangements or side reactions- Thorough characterization: Use a combination of analytical techniques (NMR, MS, IR) to elucidate the structure of the side product.- Mechanistic investigation: Understanding the reaction mechanism can provide insights into the formation of side products and how to avoid them.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy to construct the core of this compound?

A1: A common and effective strategy for constructing the hasubanan core, the fundamental structure of this compound, involves an intramolecular Friedel-Crafts-type alkylation or a Pictet-Spengler reaction. These reactions enable the formation of the key carbon-carbon bonds necessary to build the complex, bridged ring system.[1] The choice of a specific method often depends on the available starting materials and the desired substitution pattern on the aromatic ring.

Q2: How can I improve the stereoselectivity of the synthesis?

A2: Achieving high stereoselectivity is a critical challenge in the synthesis of hasubanan alkaloids.[1][2] Several strategies can be employed:

  • Chiral Pool Synthesis: Start with an enantiomerically pure starting material to introduce chirality early in the synthetic sequence.

  • Asymmetric Catalysis: Utilize chiral catalysts, such as chiral Lewis acids or organocatalysts, to control the stereochemical outcome of key reactions.

  • Auxiliary-Mediated Reactions: Temporarily attach a chiral auxiliary to the substrate to direct the stereoselective formation of new stereocenters.

Q3: What are some common challenges in the final oxidation step to introduce the 16-oxo group?

A3: The late-stage oxidation to form the 16-oxo group can be challenging due to the complexity of the hasubanan scaffold. Potential issues include:

  • Steric hindrance: The C-16 position can be sterically congested, making it difficult for the oxidizing agent to access.

  • Chemoselectivity: Other functional groups in the molecule may be sensitive to the oxidizing conditions.

  • Epimerization: The stereocenter adjacent to the newly formed ketone may be prone to epimerization under harsh reaction conditions. Careful selection of the oxidizing agent and optimization of the reaction conditions are crucial for a successful outcome.

Q4: Are there any known side reactions to be aware of during the synthesis?

A4: Yes, several side reactions can occur during the synthesis of hasubanan alkaloids. These can include:

  • Rearrangements: The complex ring system can be prone to skeletal rearrangements under acidic or thermal conditions.[1]

  • Over-oxidation: In the final oxidation step, it is possible to over-oxidize the molecule, leading to undesired byproducts.

  • Formation of regioisomers: In reactions such as Friedel-Crafts alkylation, the formation of regioisomeric products is a possibility that needs to be controlled.

Experimental Protocols

While a specific protocol for this compound is not publicly detailed, a representative procedure for a key synthetic step, the intramolecular Friedel-Crafts alkylation to form the hasubanan core, is provided below based on general methods for related compounds.

General Procedure for Intramolecular Friedel-Crafts Alkylation:

  • Preparation: To a solution of the tetracyclic precursor (1.0 eq) in a suitable dry, non-polar solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane) under an inert atmosphere (e.g., argon or nitrogen), add a Lewis acid (e.g., BF₃·OEt₂, TiCl₄, or SnCl₄) (1.1 - 2.0 eq) dropwise at a low temperature (e.g., -78 °C or 0 °C).

  • Reaction: Allow the reaction mixture to stir at the low temperature for a specified period (e.g., 30 minutes to 2 hours), then warm to room temperature and stir for an additional period (e.g., 1 to 24 hours), monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired hasubanan core structure.

Visualizations

Synthesis_Workflow Start Starting Materials Core_Construction Hasubanan Core Construction (e.g., Intramolecular Friedel-Crafts) Start->Core_Construction Functional_Group_Manipulation Functional Group Interconversion Core_Construction->Functional_Group_Manipulation Precursor Prometaphanine Precursor Functional_Group_Manipulation->Precursor Oxidation Late-Stage Oxidation Precursor->Oxidation Product This compound Oxidation->Product

Caption: General synthetic workflow for this compound.

Troubleshooting_Logic Problem Low Yield or Side Product Formation Check_Reaction_Conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Problem->Check_Reaction_Conditions Analyze_Side_Products Characterize Side Products (NMR, MS) Problem->Analyze_Side_Products Optimize_Catalyst Screen Catalysts (Lewis/Brønsted Acids) Check_Reaction_Conditions->Optimize_Catalyst Modify_Substrate Modify Substrate (Protecting Groups) Analyze_Side_Products->Modify_Substrate Solution Improved Yield and Purity Optimize_Catalyst->Solution Modify_Substrate->Solution

Caption: Troubleshooting logic for synthesis optimization.

References

16-Oxoprometaphanine stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 16-Oxoprometaphanine is a specialized derivative of the hasubanan (B79425) alkaloid family. As of this writing, specific stability and degradation data for this compound are not extensively available in peer-reviewed literature. The following troubleshooting guides, FAQs, and protocols have been developed based on the general chemical properties of hasubanan alkaloids and related compounds containing ketone functionalities. Researchers should use this information as a guide for designing and interpreting their own experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Like many alkaloids, the stability of this compound is likely influenced by several factors, including:

  • pH: The compound may be susceptible to degradation in both acidic and alkaline conditions.[1][2][3]

  • Temperature: Elevated temperatures can accelerate degradation.[1][2][3]

  • Light: Exposure to UV or even ambient light may induce photolytic degradation.

  • Oxidizing agents: The presence of oxidizing agents could lead to the formation of degradation products.

Q2: What is the recommended way to store this compound?

A2: To ensure maximum stability, this compound should be stored as a dry solid in a tightly sealed, amber glass vial at -20°C or lower. The vial should be flushed with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen. For solutions, it is advisable to prepare them fresh. If short-term storage of a solution is necessary, it should be kept at 2-8°C in the dark for no longer than 24 hours.

Q3: What are the likely degradation pathways for this compound?

A3: While specific pathways are yet to be elucidated, potential degradation mechanisms for hasubanan alkaloids could involve oxidation, hydrolysis, and rearrangements. The presence of a ketone at the 16-position may introduce additional routes of degradation, such as reactions involving the enolate form of the ketone.

Q4: Which analytical techniques are most suitable for studying the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantitative analysis of alkaloids.[4] For identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly recommended due to its sensitivity and ability to provide structural information.[4][5][6][7] Gas Chromatography-Mass Spectrometry (GC-MS) may also be used, potentially after derivatization.[4][5][6]

Troubleshooting Guides

Issue 1: Rapid degradation of this compound is observed in solution.

Possible Cause Troubleshooting Step
pH of the solvent is not optimal. Buffer the solvent to a neutral pH (around 7.0) and re-evaluate stability.
Exposure to light. Prepare and handle the solution under amber or low-light conditions.
Presence of dissolved oxygen. Degas the solvent before use and handle the solution under an inert atmosphere.
Elevated temperature. Prepare and store the solution at low temperatures (2-8°C).

Issue 2: Appearance of unexpected peaks in the chromatogram during stability studies.

Possible Cause Troubleshooting Step
Formation of degradation products. Use LC-MS/MS to identify the mass of the unknown peaks and propose potential structures.
Contamination of the sample or solvent. Run a blank injection of the solvent to check for contaminants.
Interaction with the analytical column. Try a different column with a different stationary phase (e.g., C8 instead of C18).

Issue 3: Poor recovery of this compound from the sample matrix.

Possible Cause Troubleshooting Step
Adsorption of the compound to container surfaces. Use silanized glassware or polypropylene (B1209903) tubes.
Incomplete extraction from the matrix. Optimize the extraction solvent and method (e.g., sonication, vortexing).
Degradation during sample preparation. Perform sample preparation steps at low temperatures and minimize exposure to light.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study on this compound to illustrate how results can be summarized.

Stress Condition % Degradation of this compound Major Degradation Products (Hypothetical)
0.1 M HCl (60°C, 24h) 15%Hydrolyzed product A
0.1 M NaOH (60°C, 24h) 25%Rearrangement product B
10% H₂O₂ (RT, 24h) 30%Oxidized product C
UV Light (254 nm, 24h) 40%Photodegradation product D
Heat (80°C, 24h) 10%Thermal degradation product E

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol (B129727) and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • LC-MS/MS system

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% H₂O₂. Keep at room temperature for 24 hours.

  • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) in a photostability chamber for 24 hours.

  • Thermal Degradation: Keep 1 mL of the stock solution in an oven at 80°C for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by HPLC and LC-MS/MS.

  • Data Analysis: Calculate the percentage degradation by comparing the peak area of this compound in the stressed samples with that of an unstressed control sample. Identify major degradation products using LC-MS/MS data.

Visualizations

Hypothetical_Degradation_Pathway This compound This compound A Hydrolyzed Product A This compound->A Acidic Conditions B Rearrangement Product B This compound->B Alkaline Conditions C Oxidized Product C This compound->C Oxidation D Photodegradation Product D This compound->D UV Light

Caption: Hypothetical degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Peroxide, Light, Heat) prep_stock->stress neutralize Neutralize/Dilute Samples stress->neutralize hplc HPLC-UV Analysis neutralize->hplc lcms LC-MS/MS Analysis neutralize->lcms quantify Quantify Degradation hplc->quantify identify Identify Degradants lcms->identify report Generate Stability Report quantify->report identify->report

Caption: Workflow for a forced degradation study.

Troubleshooting_Tree start Unexpected Results in Stability Study q1 Are there unexpected peaks? start->q1 q2 Is recovery low? q1->q2 No a1_yes Analyze with LC-MS/MS to identify. Run solvent blank. q1->a1_yes Yes a2_yes Optimize extraction. Use silanized vials. q2->a2_yes Yes a_other Review experimental protocol for other deviations. q2->a_other No

Caption: Troubleshooting decision tree for stability studies.

References

Technical Support Center: Overcoming 16-Oxoprometaphanine Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 16-Oxoprometaphanine.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor aqueous solubility of this compound?

A1: While specific data on this compound is limited, poor aqueous solubility in novel compounds often stems from a combination of factors including high molecular weight, high crystallinity, and the presence of nonpolar functional groups. These characteristics can lead to a high lattice energy in the crystal form and unfavorable energetics for solvation in water.

Q2: What are the common strategies to improve the solubility of poorly soluble compounds like this compound?

A2: A variety of techniques can be employed to enhance the solubility of poorly water-soluble drugs.[1][2][3] These methods can be broadly categorized as physical and chemical modifications. Physical modifications include particle size reduction (micronization, nanosuspension), and solid dispersion techniques.[2][3] Chemical modifications involve pH adjustment, salt formation, and the use of co-solvents or complexing agents like cyclodextrins.[1][3]

Q3: How does particle size reduction enhance the solubility of this compound?

A3: Reducing the particle size of a compound increases its surface area-to-volume ratio.[2] According to the Noyes-Whitney equation, a larger surface area leads to an increased dissolution rate.[2][4] Techniques like micronization and nanosuspension can reduce particle sizes to the micrometer or nanometer range, respectively, thereby improving the dissolution properties of the drug.[2][3] However, it's important to note that while dissolution rate is increased, the equilibrium solubility may not be significantly altered by micronization alone.[2][4]

Q4: Can pH modification be used to improve the solubility of this compound?

A4: The effectiveness of pH modification depends on the chemical nature of this compound. If the compound has ionizable functional groups (i.e., it is a weak acid or a weak base), altering the pH of the solution can significantly increase its solubility by converting it into a more soluble salt form.[1][5] For weakly basic drugs, lowering the pH will lead to the formation of a more soluble ionized form, while for weakly acidic drugs, a higher pH will increase solubility.[1]

Q5: What are co-solvents and how can they be applied to this compound?

A5: Co-solvents are organic solvents that are miscible with water and are used to increase the solubility of hydrophobic drugs by reducing the polarity of the solvent system.[2][4] Common co-solvents used in pharmaceutical formulations include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs). The selection of a suitable co-solvent and its optimal concentration would need to be determined experimentally for this compound.

Troubleshooting Guide

Problem: My this compound is precipitating out of my aqueous buffer during my experiment.

Potential Cause Troubleshooting Step
Low intrinsic solubility Consider preparing a stock solution in a suitable organic solvent (e.g., DMSO, ethanol) and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
pH of the buffer If this compound has ionizable groups, the pH of your buffer may be at a point where the compound is in its least soluble form. Experiment with buffers of different pH values to identify a range where solubility is enhanced.
Temperature effects Solubility can be temperature-dependent. Try gently warming the solution (if the compound is stable at higher temperatures) to aid dissolution. Conversely, if precipitation occurs upon warming, investigate if lower temperatures improve stability in solution.
Buffer components Certain salts or other components in your buffer could be interacting with this compound, leading to precipitation. Try simplifying your buffer composition or testing alternative buffer systems.

Problem: I am observing low bioavailability in my in-vivo studies with this compound.

Potential Cause Troubleshooting Step
Poor dissolution in the GI tract This is a common consequence of poor aqueous solubility.[2] Consider formulation strategies to enhance dissolution, such as micronization to increase surface area or creating a solid dispersion with a hydrophilic carrier.
Insufficient solubility at the site of absorption The local pH environment in the gastrointestinal tract can affect the solubility of ionizable compounds. Pre-formulation studies to understand the pH-solubility profile of this compound are recommended.
First-pass metabolism While not directly a solubility issue, extensive first-pass metabolism can also lead to low bioavailability. This should be investigated in parallel with solubility enhancement strategies.

Quantitative Data Summary

Table 1: Particle Size Reduction Techniques and Typical Size Ranges

Technique Typical Particle Size Range Reference
Micronization1 - 10 µm[2][4]
Nanosuspension200 - 600 nm[3]

Table 2: Common Co-solvents for Solubility Enhancement

Co-solvent Typical Concentration Range in Formulations
Ethanol1 - 50%
Propylene Glycol5 - 80%
Polyethylene Glycol 400 (PEG 400)10 - 60%
Glycerol5 - 50%

Experimental Protocols

Protocol 1: Screening for Suitable Co-solvents

  • Prepare a series of saturated solutions of this compound in various co-solvent/water mixtures (e.g., 10%, 20%, 30%, 40%, 50% v/v of ethanol, propylene glycol, and PEG 400 in water).

  • Equilibrate the samples at a constant temperature (e.g., 25°C) for 24-48 hours with continuous agitation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility of this compound as a function of the co-solvent concentration to identify the most effective co-solvent system.

Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation

  • Select a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) (PVP), polyethylene glycol (PEG)).

  • Dissolve both this compound and the carrier in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture thereof).

  • Remove the solvent under vacuum using a rotary evaporator. This will result in a solid mass.

  • Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • The resulting solid dispersion can then be characterized for its dissolution properties in an aqueous medium and compared to the dissolution of the pure drug.

Visualizations

experimental_workflow cluster_screening Solubility Screening cluster_enhancement Enhancement Strategy cluster_methods Enhancement Methods Start Start Aqueous_Buffer Determine Solubility in Aqueous Buffer Start->Aqueous_Buffer Organic_Solvents Determine Solubility in Organic Solvents Start->Organic_Solvents Decision Solubility Adequate? Aqueous_Buffer->Decision Co_Solvent_Systems Screen Co-Solvent Systems Organic_Solvents->Co_Solvent_Systems Co_Solvent_Systems->Decision Proceed Proceed with Formulation Decision->Proceed Yes Select_Method Select Enhancement Method Decision->Select_Method No Micronization Particle Size Reduction Select_Method->Micronization Solid_Dispersion Solid Dispersion Select_Method->Solid_Dispersion pH_Modification pH Modification Select_Method->pH_Modification Complexation Complexation Select_Method->Complexation

Caption: Experimental Workflow for Solubility Assessment.

signaling_pathway cluster_problem Problem Identification cluster_physicochemical Physicochemical Approaches cluster_chemical Chemical Approaches cluster_outcome Desired Outcome A Poor Aqueous Solubility of This compound B Particle Size Reduction A->B C Solid Dispersions A->C D Nanosuspensions A->D E pH Adjustment A->E F Co-solvency A->F G Complexation (e.g., Cyclodextrins) A->G H Salt Formation A->H I Enhanced Solubility and Improved Bioavailability B->I C->I D->I E->I F->I G->I H->I

Caption: Solubility Enhancement Strategies.

References

Technical Support Center: Purification of 16-Oxoprometaphanine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific purification protocols for 16-Oxoprometaphanine is limited. This guide is based on established principles for the purification of complex small molecules and is intended to provide general troubleshooting assistance. The experimental conditions described are illustrative and should be optimized for your specific sample and laboratory conditions.

Troubleshooting Guides

This section provides solutions to common challenges that may be encountered during the purification of this compound.

Issue 1: Co-elution of this compound with a structurally similar impurity.

  • Question: My HPLC analysis shows a persistent impurity peak that co-elutes with my main product peak for this compound. How can I resolve these two compounds?

  • Answer: Co-elution of closely related compounds is a common challenge. Here are several strategies to improve separation:

    • Method Development in HPLC: A systematic approach to method development is crucial.[1] This involves optimizing the mobile phase, stationary phase, and other chromatographic parameters.

    • Gradient Optimization: If you are using an isocratic elution, switching to a shallow gradient around the elution point of your compound can enhance resolution.

    • Mobile Phase Modifiers: The addition of small amounts of modifiers to the mobile phase can alter the selectivity. For example, using different ion-pairing agents or changing the pH can significantly impact the retention times of compounds with ionizable groups.

    • Stationary Phase Screening: Not all C18 columns are the same. Screening columns with different properties (e.g., end-capping, pore size, or a different stationary phase like phenyl-hexyl or cyano) can provide the necessary selectivity.

    • Orthogonal Chromatography: Employing a secondary chromatographic technique that separates based on a different principle can be effective. For example, if you are using reversed-phase HPLC, consider using normal-phase chromatography or supercritical fluid chromatography (SFC) for a subsequent purification step.

Issue 2: Degradation of this compound on the silica (B1680970) gel column.

  • Question: I am observing significant loss of my product and the appearance of new, more polar spots on TLC after attempting to purify this compound by silica gel chromatography. What could be the cause and how can I prevent this?

  • Answer: The acidic nature of standard silica gel can cause the degradation of sensitive compounds. The oxo- and amine functionalities in a pro-metaphanine scaffold could be susceptible to acid-catalyzed reactions.

    • Deactivating the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base. This is typically done by slurrying the silica gel in a solvent system containing a small percentage of a volatile base like triethylamine (B128534) or ammonium (B1175870) hydroxide, followed by packing the column.

    • Using an Alternative Stationary Phase: Consider using a less acidic stationary phase such as alumina (B75360) (basic or neutral) or a bonded phase like diol or amino-propylated silica.

    • Minimizing Contact Time: A faster elution, if it doesn't compromise separation, can reduce the time the compound is in contact with the stationary phase, thereby minimizing degradation.

Issue 3: Low recovery of this compound from the purification column.

  • Question: After my chromatographic purification, I am experiencing a very low yield of this compound, even though the initial crude material showed a good amount of the product. What are the potential reasons for this low recovery?

  • Answer: Low recovery can be attributed to several factors, from irreversible adsorption to degradation.

    • Irreversible Adsorption: Highly polar compounds or those with chelating functionalities can bind irreversibly to active sites on the stationary phase. Pre-treating the column as described for degradation can help.

    • Compound Precipitation: If the concentration of the sample is too high or the eluting solvent is a poor solvent for your compound, it might precipitate on the column. Ensure your compound is soluble in the mobile phase.

    • Incomplete Elution: The compound might be strongly retained on the column. A final, strong solvent flush (e.g., with methanol (B129727) or a mixture containing a small amount of acid or base to break interactions) at the end of the run can help elute any remaining product.

    • Check for Degradation: As mentioned previously, the compound might be degrading on the column. Analyze the column fractions for any degradation products.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended initial screening conditions for HPLC purification of this compound?

    • A1: A good starting point for a molecule like this compound would be a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid or 0.1% trifluoroacetic acid. The formic acid helps to protonate basic sites and improve peak shape.

  • Q2: How can I identify the impurities present in my sample?

    • A2: The most effective way to identify impurities is by using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1] This technique provides the retention time, UV profile, and mass-to-charge ratio of the impurities, which can give clues about their structure, especially in relation to the main compound (e.g., oxidation, hydrolysis, or byproducts from the synthesis). For definitive structural elucidation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often required. The synthesis of potential impurities as reference standards can also be a valuable confirmation tool.[2]

  • Q3: What is the best way to remove residual solvents after purification?

    • A3: High-boiling point solvents like DMF or DMSO can be challenging to remove. After concentrating the pure fractions, co-evaporation with a lower-boiling point solvent in which your compound is soluble (but the high-boiling solvent is also miscible) can be effective. Lyophilization (freeze-drying) from a suitable solvent system (like water/acetonitrile) is another excellent method if your compound is not volatile.

Data Presentation

Table 1: Comparison of HPLC Conditions for the Separation of this compound and a Key Impurity.

Condition IDStationary PhaseMobile Phase AMobile Phase BGradientResolution
AC18, 5 µm, 4.6x250mm0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile10-90% B in 20 min1.2
BC18, 5 µm, 4.6x250mm0.1% TFA in Water0.1% TFA in Acetonitrile10-90% B in 20 min1.4
CPhenyl-Hexyl, 5 µm, 4.6x250mm0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile10-90% B in 20 min1.8
DC18, 5 µm, 4.6x250mm10mM Ammonium Acetate pH 5Acetonitrile20-80% B in 20 min1.6

Experimental Protocols

Protocol 1: General HPLC Method Development for Purity Analysis of this compound

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the crude this compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • Instrumentation: Use a standard HPLC system with a UV detector.[1]

  • Initial Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: Scan for an optimal wavelength using a PDA detector, or start with 254 nm.

    • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time.

  • Optimization: Based on the initial results, optimize the gradient to improve the resolution around the main peak and any impurities. If co-elution persists, explore the conditions outlined in Table 1.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_analysis Initial Analysis cluster_purification Purification cluster_final_analysis Purity Assessment cluster_result Final Product synthesis Crude this compound tlc TLC Analysis synthesis->tlc Quick Purity Check hplc_ms HPLC-MS Analysis synthesis->hplc_ms Identify Components column Column Chromatography (e.g., Silica Gel or Prep-HPLC) hplc_ms->column Guide Purification Strategy hplc_final Final HPLC Purity Check column->hplc_final Analyze Fractions pure_product Pure this compound hplc_final->pure_product Pool Pure Fractions nmr NMR for Structural Confirmation ms_final Mass Spec Confirmation pure_product->nmr pure_product->ms_final

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_low_yield start Low Recovery of This compound check_fractions Analyze all fractions (TLC or HPLC) start->check_fractions degradation Are degradation products observed? check_fractions->degradation strong_retention Is product seen in strong solvent wash? degradation->strong_retention No solution_degradation Use milder conditions: - Neutralized Silica - Different Stationary Phase - Faster Elution degradation->solution_degradation Yes solution_retention Modify mobile phase: - Stronger solvent - Add modifier (e.g., acid/base) strong_retention->solution_retention Yes solution_adsorption Irreversible adsorption likely. Consider alternative chromatography mode. strong_retention->solution_adsorption No

Caption: Troubleshooting flowchart for low recovery during chromatographic purification.

References

Technical Support Center: Optimizing 16-Oxoprometaphanine HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 16-Oxoprometaphanine. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their HPLC separation methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the HPLC analysis of this compound?

The primary challenges stem from its chemical structure. As a protoberberine alkaloid, this compound is a basic compound containing nitrogen atoms. These features lead to common chromatographic issues such as:

  • Peak Tailing: Asymmetrical peaks are often observed due to strong, secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the surface of standard silica-based C18 columns.[1][2] This can lead to reduced resolution and inaccurate peak integration.[1]

  • Poor Resolution: Achieving baseline separation from structurally similar impurities or other alkaloids in a mixture can be difficult due to their similar physicochemical properties.[3]

  • Variable Retention Times: Shifts in retention time can occur due to slight variations in mobile phase pH, temperature, or column degradation over time.

Q2: How does mobile phase pH affect the peak shape and retention of this compound?

Mobile phase pH is a critical parameter. The basic nitrogen atoms in the this compound structure can be protonated.

  • At Low pH (e.g., pH < 3): The analyte will be in its protonated (charged) form. Simultaneously, the acidic silanol groups (Si-OH) on the silica (B1680970) packing are also protonated and thus neutral. This condition minimizes strong ionic interactions, a primary cause of peak tailing, leading to improved peak symmetry.[2]

  • At Mid-Range pH (e.g., pH 4-7): In this range, the analyte is still protonated, but the silanol groups begin to deprotonate (SiO-), creating sites for strong secondary ionic interactions that cause significant peak tailing.[1]

  • At High pH (e.g., pH > 8): The analyte may be in its neutral form, while the silanols are fully deprotonated. While this can sometimes be a viable strategy with pH-stable columns, it can also lead to other interaction issues.

For optimal results with standard silica columns, maintaining a low mobile phase pH is generally the recommended starting point.

Q3: Which type of HPLC column is best suited for analyzing this compound?

While standard C18 columns can be used, they often require significant method optimization to overcome peak tailing.[4] Modern columns designed to minimize silanol interactions are often a better choice:

  • End-Capped C18 Columns: These columns have been treated to reduce the number of accessible free silanol groups.

  • Polar-Embedded or Polar-Endcapped Columns: These columns have polar groups embedded near the base of the alkyl chains, which helps to shield the silanol groups and improves performance in highly aqueous mobile phases.[5]

  • Hybrid Silica Columns (e.g., Waters XTerra, HSS T3): These columns incorporate both organic and inorganic material in their base particles, often providing better stability and peak shape for basic compounds over a wider pH range.[6]

Troubleshooting Guides

Problem 1: Significant Peak Tailing

You observe that the peak for this compound is asymmetrical with a pronounced tail, leading to poor integration and resolution.

Initial Checks
  • Column Overload: Dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you are overloading the column.[1] Reduce the sample concentration or injection volume.

  • System Suitability: Inject a standard to confirm the HPLC system and column are performing as expected. A sudden increase in tailing for a standard indicates a potential issue with the column or mobile phase.[1]

  • Extra-Column Volume: Ensure all tubing connections are short and have a narrow internal diameter, especially between the column and the detector, to minimize band broadening.[7]

Troubleshooting Workflow

G cluster_0 Troubleshooting Peak Tailing start Problem: Significant Peak Tailing check_overload Check for Column Overload start->check_overload check_ph Is Mobile Phase pH < 3.5? check_overload->check_ph [Shape OK with Dilution -> Reduce Load] [Shape Poor -> Continue] lower_ph Action: Lower pH with Formic or Phosphoric Acid check_ph->lower_ph No add_modifier Is an Ionic Modifier Used? check_ph->add_modifier Yes lower_ph->add_modifier add_buffer Action: Add Buffer (e.g., 20mM Ammonium (B1175870) Formate) add_modifier->add_buffer No consider_column Consider Different Column Chemistry (e.g., Polar-Embedded) add_modifier->consider_column Yes add_buffer->consider_column solution Result: Symmetrical Peak consider_column->solution

Caption: Decision workflow for diagnosing and resolving peak tailing issues.

Data-Driven Solutions

Secondary interactions with silanol groups are the most common cause of tailing for alkaloids.[2] Adjusting the mobile phase is the first step to mitigating this.

ParameterRecommendationRationale
Mobile Phase pH Adjust to pH 2.5 - 3.0 Suppresses the ionization of residual silanol groups, minimizing secondary ionic interactions with the protonated alkaloid.[2]
Buffer/Modifier Add 0.1% Formic Acid or 20-40mM Ammonium Formate The acid ensures a low pH, while the ammonium ions can compete with the analyte for active silanol sites, further masking them.
Organic Solvent Use Acetonitrile instead of MethanolAcetonitrile often provides sharper peaks and different selectivity for alkaloids compared to methanol.
Problem 2: Poor Resolution Between this compound and an Impurity

Your chromatogram shows two or more closely eluting or co-eluting peaks, making accurate quantification impossible.

Troubleshooting Logic

Resolution in HPLC is governed by three main factors: Efficiency (N), Selectivity (α), and Retention Factor (k).[8] The most effective way to improve resolution is by changing the selectivity.[8]

G cluster_1 Optimizing Resolution problem Problem: Poor Resolution selectivity Change Selectivity (α) (Most Powerful) problem->selectivity efficiency Increase Efficiency (N) problem->efficiency retention Increase Retention (k) problem->retention mod_solvent Change Organic Solvent (ACN <-> MeOH) selectivity->mod_solvent mod_ph Adjust Mobile Phase pH selectivity->mod_ph mod_column Change Column (e.g., C18 -> Phenyl-Hexyl) selectivity->mod_column mod_flow Decrease Flow Rate efficiency->mod_flow mod_particle Use Smaller Particle Size Column efficiency->mod_particle mod_gradient Decrease Gradient Slope (Shallower Gradient) retention->mod_gradient mod_organic Decrease % Organic (Isocratic) retention->mod_organic

References

Technical Support Center: Troubleshooting 16-Oxoprometaphanine Bioassay Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the bioassay of 16-Oxoprometaphanine, a novel alkaloid. Given the limited specific data on this compound, this guide focuses on general principles and common sources of interference observed with natural products in various bioassay formats.

Frequently Asked Questions (FAQs)

Q1: My assay is showing high background noise or a false positive signal. What are the potential causes?

High background or false positives are common issues when screening natural products. Potential causes include:

  • Compound Autofluorescence: this compound, like many complex organic molecules, may possess intrinsic fluorescence that can interfere with assays using fluorescent readouts.[1][2]

  • Chemical Reactivity: The compound might react directly with assay reagents, such as luciferase substrates or detection antibodies, leading to a signal independent of the biological target.[3]

  • Non-specific Cellular Effects: At higher concentrations, the compound may induce cellular stress responses or membrane disruption that can artifactually alter reporter gene expression or cell viability readouts.[2][3]

  • Contaminants: Impurities from the extraction and purification process can also contribute to non-specific signals.[4]

Q2: I am observing poor reproducibility between experiments. What steps can I take to improve consistency?

Poor reproducibility can stem from several factors in the experimental workflow:

  • Sample Preparation: Ensure consistent and complete solubilization of this compound. Poorly soluble compounds can precipitate, leading to variable effective concentrations.[4]

  • Reagent Stability: Prepare fresh reagents and standards for each experiment, as degradation can lead to inconsistent results.[5]

  • Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and growth conditions, as cellular responses can vary with these parameters.

  • Assay Protocol: Adhere strictly to incubation times, temperatures, and pipetting techniques to minimize procedural variability.[6]

Q3: My results suggest this compound is active in a cell-based assay, but this is not confirmed in a cell-free (biochemical) assay. How can I interpret this discrepancy?

This is a common scenario in drug discovery and can indicate several possibilities:

  • Cellular Metabolism: The compound may be metabolized by the cells into an active form.

  • Off-Target Effects: this compound might be acting on a target within the cell that is different from the one in your biochemical assay.[3]

  • Membrane-Related Effects: As a cationic amphiphilic compound, it might be disrupting the cell membrane, leading to cytotoxicity or other indirect effects that are not target-specific.[3]

  • Assay Artifact: The compound could be interfering with the reporter system in the cell-based assay (e.g., stabilizing luciferase) without directly engaging the intended target.[3]

Troubleshooting Guides

Guide 1: Differentiating True Activity from Assay Interference

This guide provides a systematic approach to deconvolve genuine biological activity from common assay artifacts.

Experimental Workflow for Interference Identification

Interference_Workflow cluster_Initial Initial Observation cluster_Investigation Interference Investigation cluster_Analysis Data Analysis & Conclusion A Initial Bioassay (e.g., Cell-Based) B Run Cell-Free Assay (Biochemical Assay) A->B No Activity C Test for Autofluorescence A->C Activity Observed D Check for Compound Reactivity with Reagents A->D E Assess Cytotoxicity A->E F Analyze Results B->F C->F D->F E->F G True Hit F->G No Interference Activity Confirmed H False Positive F->H Interference Identified

Caption: A workflow for identifying potential bioassay interference.

Quantitative Data Analysis

The following table illustrates how to analyze data to identify potential autofluorescence.

SampleRaw Fluorescence (RFU)Background Fluorescence (RFU)Corrected Fluorescence (RFU)
Vehicle Control (DMSO)1500501450
This compound (10 µM)350020001500
This compound (10 µM) - No Cells2050502000
Positive Control8000507950

In this example, the high fluorescence of "this compound - No Cells" indicates significant compound autofluorescence.

Guide 2: Protocol for Bioassay-Guided Fractionation

This protocol outlines the steps for isolating a bioactive compound like this compound from a crude natural extract, a process that can help reduce interference from other components in the extract.[7][8]

  • Crude Extract Preparation: Prepare a methanolic extract of the source material.

  • Initial Bioassay: Screen the crude extract for the desired biological activity.

  • Solvent Partitioning: Perform liquid-liquid extraction to separate compounds based on polarity (e.g., using hexane, ethyl acetate, and water).

  • Bioassay of Fractions: Test each fraction for activity to identify the most potent one.

  • Chromatographic Separation: Subject the active fraction to column chromatography (e.g., silica (B1680970) gel) to further separate the components.

  • Bioassay of Sub-fractions: Test the resulting sub-fractions to pinpoint the active compound(s).

  • Purification: Use High-Performance Liquid Chromatography (HPLC) to purify the active compound (this compound).

  • Structure Elucidation: Confirm the structure of the purified compound using techniques like NMR and mass spectrometry.

Fractionation and Bioassay Workflow

Fractionation_Workflow A Crude Extract B Initial Bioassay A->B C Solvent Partitioning B->C Active D Bioassay of Fractions C->D E Column Chromatography D->E Active Fraction F Bioassay of Sub-fractions E->F G HPLC Purification F->G Active Sub-fraction H Structure Elucidation G->H I Pure this compound H->I Signaling_Pathway cluster_Pathway Pro-inflammatory Signaling cluster_Inhibitor Potential Inhibition Point Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Pro-inflammatory Gene Expression TF->Gene translocates to nucleus Inhibitor This compound Inhibitor->Kinase2

References

Technical Support Center: 16-Oxoprometaphanine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the sample preparation of 16-Oxoprometaphanine for analysis. The protocols and advice provided are based on established methodologies for related hasubanan (B79425) and morphinan (B1239233) alkaloids and are intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues that may arise during the sample preparation of this compound from various biological matrices.

Issue 1: Low Analyte Recovery

Potential Cause Recommended Solution
Incomplete Cell Lysis or Tissue Homogenization Ensure thorough homogenization of the sample. For tissue samples, consider using mechanical disruption (e.g., bead beating, sonication) in a suitable lysis buffer. For plant matrices, cryogenic grinding can improve extraction efficiency.
Suboptimal Extraction Solvent pH This compound, as an alkaloid, is expected to be more soluble in an acidic aqueous phase in its protonated form. Ensure the pH of the initial extraction solvent is sufficiently acidic (e.g., pH 2-4 with formic or acetic acid) to facilitate its dissolution from the matrix.[1]
Incorrect Organic Solvent for Liquid-Liquid Extraction (LLE) After basifying the aqueous extract (e.g., to pH 9-10 with ammonium (B1175870) hydroxide), use an appropriate water-immiscible organic solvent for extraction. Chloroform and dichloromethane (B109758) are commonly used for related alkaloids.[2][3] A mixture of solvents may also improve extraction efficiency.[4]
Inefficient Solid-Phase Extraction (SPE) Elution If using SPE (e.g., mixed-mode cation exchange), ensure the elution solvent is strong enough to displace the analyte. A common strategy is to use an organic solvent (e.g., methanol) modified with a base (e.g., 5% ammonium hydroxide) to neutralize the charge interaction.
Analyte Degradation Alkaloids can be sensitive to high temperatures and prolonged exposure to strong acids or bases.[5] Minimize heating during extraction and evaporation steps. Process samples promptly and store extracts at low temperatures (e.g., 4°C or -20°C).

Issue 2: High Matrix Effects in LC-MS/MS Analysis

Potential Cause Recommended Solution
Insufficient Sample Clean-up Biological matrices contain numerous endogenous components that can interfere with analysis.[4] Incorporate a robust clean-up step like SPE or a second LLE step to remove interfering substances such as phospholipids (B1166683) and proteins.
Co-elution with Interfering Compounds Optimize the chromatographic method to separate this compound from matrix components. Adjusting the gradient, mobile phase composition, or using a different column chemistry can improve resolution.
Ion Suppression or Enhancement Dilute the final extract to reduce the concentration of interfering matrix components. Ensure the internal standard experiences similar matrix effects to the analyte for accurate quantification.

Issue 3: Poor Peak Shape in Chromatography

Potential Cause Recommended Solution
Analyte Interaction with Column Hardware The basic nature of alkaloids can lead to interactions with acidic silanol (B1196071) groups on silica-based columns, resulting in peak tailing. Use a column with end-capping or a hybrid particle technology. Adding a small amount of a basic modifier (e.g., ammonium hydroxide) to the mobile phase can also improve peak shape.
Inappropriate Mobile Phase pH For reverse-phase chromatography, maintaining the mobile phase pH below the pKa of this compound will keep it in its protonated form, which often results in better peak shape. A basic mobile phase (e.g., pH 10 with ammonium bicarbonate) has also been shown to be effective for related alkaloids.[6]
Sample Solvent Incompatibility The solvent used to dissolve the final extract should be as close in composition to the initial mobile phase as possible to prevent peak distortion.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a sample preparation method for this compound?

A common and effective approach for alkaloids is a combination of acidic aqueous extraction followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][3] The choice between LLE and SPE will depend on the required sample throughput, level of cleanliness needed, and the complexity of the matrix.

Q2: How should I store samples containing this compound?

Biological samples should be stored at -80°C for long-term stability. Processed extracts should be stored at 4°C for short-term storage (less than 24 hours) or -20°C to -80°C for longer periods to prevent degradation. Avoid repeated freeze-thaw cycles.

Q3: What type of internal standard should I use for quantification?

The ideal internal standard is a stable isotope-labeled version of this compound (e.g., d3- or 13C-labeled). If this is not available, a structurally similar compound from the same alkaloid class that is not present in the sample can be used.

Q4: Can I use protein precipitation for sample preparation?

Protein precipitation is a simple and fast method but may not provide sufficient clean-up for sensitive LC-MS/MS analysis due to the risk of significant matrix effects.[4] It can be a suitable initial step before a more rigorous clean-up technique like LLE or SPE.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma

  • To 1 mL of plasma, add a suitable internal standard.

  • Add 2 mL of 0.1 M hydrochloric acid. Vortex for 1 minute.

  • Centrifuge at 4000 x g for 10 minutes to pellet proteins.

  • Transfer the supernatant to a clean tube.

  • Add 1 M ammonium hydroxide (B78521) dropwise until the pH is between 9 and 10.

  • Add 5 mL of dichloromethane, vortex for 2 minutes.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Transfer the lower organic layer to a new tube.

  • Repeat the extraction (steps 6-8) and combine the organic layers.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase for analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Plant Tissue

  • Homogenize 1 g of plant tissue in 10 mL of 1% acetic acid in methanol (B129727).

  • Sonicate for 30 minutes, then centrifuge at 4000 x g for 15 minutes.

  • Dilute 1 mL of the supernatant with 9 mL of 1% acetic acid in water.

  • Condition a mixed-mode cation exchange (MCX) SPE cartridge with 3 mL of methanol followed by 3 mL of 1% acetic acid in water.

  • Load the diluted sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of 0.1 M hydrochloric acid, followed by 3 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase for analysis.

Visualizations

LLE_Workflow cluster_0 Aqueous Phase cluster_1 Organic Phase plasma Plasma Sample + IS acidification Acidification (0.1 M HCl) plasma->acidification Protein Precipitation centrifugation1 Centrifugation acidification->centrifugation1 supernatant Aqueous Supernatant centrifugation1->supernatant basification Basification (NH4OH to pH 9-10) supernatant->basification extraction LLE with Dichloromethane basification->extraction organic_layer Organic Layer extraction->organic_layer evaporation Evaporation organic_layer->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Liquid-Liquid Extraction Workflow for this compound.

SPE_Workflow start Homogenized Plant Tissue in Acidic Methanol dilution Dilution with Acidic Water start->dilution loading Sample Loading dilution->loading spe_cartridge MCX SPE Cartridge conditioning Conditioning (Methanol, Acidic Water) washing Washing (HCl, Methanol) loading->washing elution Elution (5% NH4OH in Methanol) washing->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Solid-Phase Extraction Workflow for this compound.

Troubleshooting_Logic start Low Analyte Recovery? check_extraction Check Extraction pH start->check_extraction Yes check_solvent Check LLE Solvent check_extraction->check_solvent pH Optimal solution_found Recovery Improved check_extraction->solution_found Adjust pH check_spe Check SPE Elution check_solvent->check_spe Solvent Appropriate check_solvent->solution_found Change Solvent check_stability Consider Degradation check_spe->check_stability Elution Strong check_spe->solution_found Optimize Elution check_stability->solution_found Address Stability

Caption: Troubleshooting Logic for Low Analyte Recovery.

References

minimizing degradation of 16-Oxoprometaphanine in storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on general principles of alkaloid chemistry and stability. Specific stability and degradation studies must be conducted for 16-Oxoprometaphanine to establish its unique profile.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in storage?

A1: Like many alkaloids, this compound is susceptible to degradation from several environmental factors. The primary contributors to degradation are typically:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to the breakdown of the molecule.[1][2]

  • Light: Exposure to light, especially UV radiation, can induce photochemical reactions, causing degradation.[1][2]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the alkaloid.[1]

  • Moisture: Water can facilitate hydrolytic degradation, especially if the compound has susceptible functional groups like esters or amides.[1]

Q2: What are the recommended storage conditions for this compound?

A2: While specific studies are required, general recommendations for storing alkaloids like this compound to minimize degradation are:

  • Temperature: Store at low temperatures, ideally at -20°C for long-term storage.[2][3][4] For short-term storage, refrigeration at 2-8°C may be sufficient.

  • Light: Protect the compound from light by storing it in an opaque or amber-colored container.[1][2]

  • Atmosphere: For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

  • Moisture: Use airtight containers to prevent moisture ingress.[1] For solid forms, storing with a desiccant can be beneficial.

Q3: How can I tell if my sample of this compound has degraded?

A3: Degradation can manifest in several ways:

  • Physical Changes: A change in color or the appearance of solid precipitates in a solution can indicate degradation.

  • Analytical Changes: The most reliable way to detect degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products are clear indicators.

Q4: What is a stability-indicating HPLC method and why is it important?

A4: A stability-indicating HPLC method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API), in this case, this compound, due to degradation.[5][6][7] It is crucial because it separates the intact drug from its degradation products, allowing for an accurate assessment of the drug's stability.[8]

Troubleshooting Guides

This section provides a question-and-answer format to troubleshoot common issues encountered during the storage and handling of this compound.

Issue 1: I observe a significant decrease in the purity of my this compound sample by HPLC analysis, even though it was stored at the recommended temperature.

  • Question: Was the sample protected from light?

    • Answer: If not, photodegradation may have occurred.[2] Always store this compound in light-resistant containers.

  • Question: Was the container airtight?

    • Answer: If not, exposure to oxygen and moisture could be the cause.[1] Ensure containers are sealed tightly. For solutions, purging the headspace with an inert gas before sealing can help.

  • Question: What solvent was the sample dissolved in?

    • Answer: The choice of solvent can impact stability. Some solvents can promote degradation. It is advisable to store the compound in its solid, crystalline form if possible. If a solution is necessary, conduct stability studies in different solvents to identify the most suitable one.

Issue 2: The color of my this compound sample has changed from white to yellow.

  • Question: Has the sample been exposed to air or light?

    • Answer: Color changes are often indicative of oxidative or photodegradation.[1] Review the storage conditions and ensure the sample is protected from these factors.

  • Question: What is the age of the sample?

    • Answer: Over time, slow degradation can occur even under seemingly ideal conditions. It is good practice to re-analyze older batches to confirm their purity.

Data Presentation

The following tables are templates for organizing and presenting stability data for this compound.

Table 1: Stability of this compound Under Different Temperature Conditions

Storage Temperature (°C)Time PointPurity (%) by HPLCAppearance of Degradation Products (%)Observations (e.g., color change)
-20 Initial
1 Month
3 Months
6 Months
4 Initial
1 Month
3 Months
6 Months
25 Initial
1 Month
3 Months
6 Months

Table 2: Photostability of this compound

ConditionExposure DurationPurity (%) by HPLCAppearance of Degradation Products (%)Observations
Dark Control Initial
24 hours
48 hours
Light Exposed Initial
24 hours
48 hours

Experimental Protocols

Protocol 1: HPLC-Based Stability Indicating Method Development

This protocol outlines a general procedure for developing a stability-indicating HPLC method for this compound through forced degradation studies, as recommended by ICH guidelines.[1][9][10][11]

  • Forced Degradation Studies:

    • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before injection.

    • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize the solution before injection.

    • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C) for a specified time.

    • Photodegradation: Expose the solid compound or a solution to a light source (e.g., UV lamp) for a specified time. Keep a control sample in the dark.[12]

  • HPLC Method Development:

    • Column: Start with a C18 reversed-phase column.

    • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection: Use a UV detector at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is recommended to check for peak purity.

    • Optimization: Analyze the stressed samples. Adjust the gradient, flow rate, and mobile phase composition to achieve good separation between the parent peak and all degradation product peaks.

  • Method Validation:

    • Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

cluster_degradation Potential Degradation Pathways A This compound B Oxidized Product A->B Oxidation (O2) C Hydrolyzed Product A->C Hydrolysis (H2O) D Photodegradation Product A->D Photodegradation (Light)

Caption: Potential degradation pathways for this compound.

cluster_workflow Stability Study Workflow A Define Storage Conditions (Temp, Light, Humidity) B Prepare Samples of This compound A->B C Place Samples in Stability Chambers B->C D Withdraw Samples at Defined Time Points C->D E Analyze by Stability-Indicating HPLC Method D->E F Assess Purity and Degradation Products E->F G Determine Shelf-life and Optimal Storage Conditions F->G

Caption: Experimental workflow for a stability study.

cluster_troubleshooting Troubleshooting Degradation A Unexpected Degradation Observed? B Was sample protected from light? A->B Yes C Was container airtight? B->C Yes E Implement light protection (amber vials) B->E No D Is the storage temperature appropriate? C->D Yes F Use airtight containers, consider inert gas C->F No G Verify freezer/refrigerator performance D->G No H Problem Solved D->H Yes E->H F->H G->H

Caption: A logical troubleshooting guide for unexpected degradation.

References

Validation & Comparative

Validating the Mechanism of Action of Novel Phenothiazine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The phenothiazine (B1677639) scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of drugs with diverse biological activities, including antipsychotic, antihistaminic, and antiemetic effects. The functionalization of the phenothiazine core can significantly alter its pharmacological profile. This guide provides a comparative framework for validating the mechanism of action of a novel phenothiazine analog, here termed "16-Oxoprometaphanine" (a hypothetical compound for illustrative purposes), in comparison to the well-characterized phenothiazine derivative, Promethazine. We will explore potential mechanisms of action, present illustrative experimental data, detail key experimental protocols, and visualize relevant pathways and workflows.

Comparative Analysis of Receptor Binding Affinity

A primary step in elucidating the mechanism of action of a novel compound is to determine its binding affinity for various receptors. Phenothiazine derivatives are known to interact with a range of receptors, including dopamine, histamine, and muscarinic receptors. The following table summarizes hypothetical binding affinity data for this compound compared to Promethazine.

CompoundDopamine D2 Receptor (Ki, nM)Histamine H1 Receptor (Ki, nM)Muscarinic M1 Receptor (Ki, nM)
This compound 15250> 10,000
Promethazine 2002150

This data is illustrative and intended for comparative purposes.

Interpretation: The hypothetical data suggests that this compound has a higher affinity for the Dopamine D2 receptor compared to Promethazine, indicating it may have more potent antipsychotic-like activity. Conversely, its lower affinity for the Histamine H1 receptor suggests it may have weaker antihistaminic and sedative effects than Promethazine. The negligible affinity for the Muscarinic M1 receptor indicates a potentially lower incidence of anticholinergic side effects.

Experimental Protocols

1. Radioligand Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of test compounds for specific receptors.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., Dopamine D2, Histamine H1) are prepared from cultured cells or animal tissues.

    • Assay Setup: A constant concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound or Promethazine).

    • Incubation: The mixture is incubated at a specific temperature for a set period to allow for binding equilibrium to be reached.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

    • Data Analysis: The IC50 (concentration of the compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Cell-Based Assays (e.g., cAMP Assay for D2 Receptor)

  • Objective: To determine the functional activity of the compound at the receptor (i.e., agonist or antagonist).

  • Methodology:

    • Cell Culture: Cells stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human D2 receptors) are cultured.

    • Compound Treatment: Cells are pre-treated with the test compound at various concentrations.

    • Agonist Stimulation: Cells are then stimulated with a known agonist for the receptor (e.g., Quinpirole for D2 receptors).

    • cAMP Measurement: The intracellular levels of cyclic AMP (cAMP) are measured using a commercially available ELISA or HTRF assay kit. D2 receptor activation by an agonist typically leads to a decrease in intracellular cAMP.

    • Data Analysis: The ability of the test compound to block the agonist-induced change in cAMP levels is measured to determine its antagonist potency (pA2 value).

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the potential signaling pathway of this compound at the Dopamine D2 receptor and the general workflow for a radioligand binding assay.

cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates 16_Oxo This compound 16_Oxo->D2R Antagonist Dopamine Dopamine Dopamine->D2R Agonist AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (e.g., reduced excitability) cAMP->Response Leads to

Caption: Antagonistic action of this compound at the D2 receptor.

Start Start Prep_Membranes Prepare Receptor- Expressing Membranes Start->Prep_Membranes Incubate Incubate Membranes with Radioligand and Test Compound Prep_Membranes->Incubate Filter Separate Bound and Free Ligand by Filtration Incubate->Filter Count Quantify Radioactivity Filter->Count Analyze Analyze Data (IC50, Ki) Count->Analyze End End Analyze->End

Caption: Workflow for a radioligand receptor binding assay.

Comparison with Alternative Compounds

To provide a broader context, the table below includes data for other representative antipsychotic drugs with varying receptor binding profiles.

CompoundDopamine D2 Receptor (Ki, nM)Histamine H1 Receptor (Ki, nM)Muscarinic M1 Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)
This compound 15250> 10,00050
Promethazine 2002150300
Haloperidol 1500> 10,00020
Olanzapine 117264

This data is compiled from various sources and is for comparative purposes.

This expanded comparison allows for a more nuanced understanding of the potential therapeutic profile of this compound. For instance, its high affinity for the D2 receptor, similar to Haloperidol, suggests strong antipsychotic potential. However, its additional affinity for the 5-HT2A receptor, similar to atypical antipsychotics like Olanzapine, might indicate a lower propensity for extrapyramidal side effects.

The validation of the mechanism of action for a novel compound like this compound requires a systematic approach involving a combination of in vitro binding and functional assays. By comparing its receptor affinity and functional activity profile to well-characterized compounds, researchers can build a comprehensive understanding of its potential therapeutic applications and side-effect profile. The illustrative data and protocols provided in this guide offer a foundational framework for such an investigation.

Cross-Validation of Analytical Methods for 16-Oxoprometaphanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 16-Oxoprometaphanine, a morphinan-derived compound, is critical for research, development, and quality control. This guide provides a comparative overview of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Due to the limited publicly available data specifically for this compound, this comparison leverages established methodologies and performance characteristics from the analysis of structurally similar morphinan (B1239233) alkaloids. The information presented here serves as a comprehensive framework for selecting and cross-validating an appropriate analytical method.

Comparison of Analytical Method Performance

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of these two methods for the analysis of morphinan alkaloids, which can be extrapolated for this compound.

Performance CharacteristicHigh-Performance Liquid Chromatography-UV (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²) > 0.999[1]> 0.99
Accuracy (% Recovery) 89.54–101.91%[1]92.7–113.6%
Precision (% RSD) Intra-day: ≤ 0.8%, Inter-day: < 5%[1]Intra-day: 1.3–16.3%, Inter-day: 1.1–16.7%[2]
Limit of Detection (LOD) ~1 µg/mLSub ng/mL to low ng/mL
Limit of Quantification (LOQ) 2-5 µg/mL[1]Low ng/mL
Specificity Moderate; susceptible to interference from co-eluting compounds.Very high; based on specific precursor-to-product ion transitions.
Sample Throughput ModerateHigh, especially with rapid gradient methods.
Cost & Complexity Lower cost, less complex instrumentation.Higher cost, more complex instrumentation and method development.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of morphinan alkaloids, which can be adapted for this compound.

High-Performance Liquid Chromatography-UV (HPLC-UV) Protocol

This protocol is based on established methods for the analysis of morphine and related compounds.[1]

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents:

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution in the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

4. Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

5. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and ammonium acetate buffer (e.g., 20 mM, pH 4.5).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Determined by UV scan of this compound (typically around 280 nm for morphinans).

6. Analysis:

  • Inject the calibration standards and sample solutions into the HPLC system.

  • Quantify this compound in the samples by comparing the peak area to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is a representative method for the sensitive and selective quantification of opioids in biological matrices.[2][3]

1. Instrumentation:

  • Liquid Chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 or similar reversed-phase column suitable for LC-MS.

2. Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Purified water (18.2 MΩ·cm)

  • This compound reference standard

  • Isotopically labeled internal standard (e.g., this compound-d3)

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound and the internal standard in methanol.

  • Prepare calibration standards by spiking appropriate amounts of the this compound stock solution into the sample matrix (e.g., plasma, urine).

  • Add the internal standard to all calibration standards and samples at a fixed concentration.

4. Sample Preparation (e.g., for plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

  • Vortex mix and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

5. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate this compound from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

6. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Optimize precursor and product ion transitions for this compound and the internal standard.

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

7. Analysis:

  • Inject the prepared standards and samples.

  • Quantify this compound using the ratio of the analyte peak area to the internal standard peak area.

Visualizing the Analytical Workflow

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for HPLC-UV and LC-MS/MS analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_quant Quantification Standard Prepare Standard Solutions Filter Filter (0.45 µm) Standard->Filter Sample Prepare Sample Solutions Sample->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC UV UV Detection HPLC->UV Data Data Acquisition & Processing UV->Data CalCurve Generate Calibration Curve Data->CalCurve Quantify Quantify Analyte CalCurve->Quantify

Caption: Workflow for HPLC-UV analysis of this compound.

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Standard Prepare Spiked Standards & Internal Standard Drydown Evaporate & Reconstitute Standard->Drydown Sample Sample Extraction (e.g., Protein Precipitation) Sample->Drydown LC LC Separation Drydown->LC MSMS Tandem MS Detection (MRM) LC->MSMS Data Data Acquisition MSMS->Data Ratio Calculate Analyte/IS Ratio Data->Ratio CalCurve Generate Calibration Curve Ratio->CalCurve Quantify Quantify Analyte CalCurve->Quantify

Caption: Workflow for LC-MS/MS analysis of this compound.

References

Unveiling the Potential of 16-Oxoprometaphanine: A Comparative Analysis with Known Biological Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the dynamic landscape of drug discovery and development, the exploration of novel chemical entities with unique biological activities is paramount. This guide provides a comparative analysis of the potential biological activity of 16-Oxoprometaphanine, a hasubanan (B79425) alkaloid derivative, against established inhibitors in relevant biological pathways. Due to the limited publicly available data on this compound, this comparison is based on the known activities of its parent compound class, the hasubanan alkaloids.

Introduction to this compound

This compound is a derivative of prometaphanine (B1160789), a member of the hasubanan class of alkaloids. The core structure of prometaphanine is 6,7-Didehydro-8β,10β-epoxy-3,4,7-trimethoxy-17-methylhasubanan-8-ol, with the CAS Registry Number 6858-85-1. The "16-Oxo" modification indicates the presence of a ketone functional group at the 16th position of the prometaphanine backbone. Hasubanan alkaloids, isolated from plants of the Stephania genus, are structurally related to morphine and have garnered significant interest for their diverse pharmacological properties.

Postulated Biological Activity of this compound

Research on hasubanan alkaloids has revealed a spectrum of biological activities, including:

  • Opioid Receptor Modulation: Several hasubanan alkaloids have demonstrated affinity for opioid receptors, particularly the delta-opioid receptor, suggesting potential applications in pain management.

  • Anti-inflammatory Effects: Certain hasubanan derivatives have been shown to inhibit the production of pro-inflammatory cytokines, indicating potential as anti-inflammatory agents.

  • Antiviral and Antimicrobial Properties: Some members of this alkaloid class have exhibited activity against various viruses and microbes.

  • Cytotoxic Activity: Cytotoxic effects against cancer cell lines have also been reported for some hasubanan alkaloids.

Given the structural similarity, it is plausible that this compound possesses one or more of these biological activities. For the purpose of this comparative guide, we will focus on its potential as a delta-opioid receptor modulator and an inhibitor of inflammatory pathways .

Comparative Analysis: this compound vs. Known Inhibitors

The following sections provide a comparative overview of the postulated activity of this compound against well-characterized inhibitors in two key biological areas.

Delta-Opioid Receptor Modulation

The delta-opioid receptor is a key target for the development of analgesics with a potentially better side-effect profile than traditional mu-opioid receptor agonists.

Table 1: Comparison of Hasubanan Alkaloids with Known Delta-Opioid Receptor Ligands

CompoundTypeTargetIC50 / Ki (nM)Experimental Model
(Hypothetical) this compound Hasubanan AlkaloidDelta-Opioid Receptor--
Naltrindole Known AntagonistDelta-Opioid ReceptorKi: 0.1 - 1Radioligand binding assays
SNC-80 Known AgonistDelta-Opioid ReceptorIC50: 1 - 10Functional assays (e.g., GTPγS binding)
Various Hasubanan Alkaloids Natural ProductsDelta-Opioid ReceptorIC50: 700 - 46,000Radioligand binding assays[1]

Experimental Protocol: Radioligand Binding Assay for Delta-Opioid Receptor

A standard experimental approach to determine the binding affinity of a compound to the delta-opioid receptor involves a competitive radioligand binding assay.

experimental_workflow_opioid cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane Cell Membranes (expressing δ-opioid receptor) Incubate Incubate mixture at controlled temperature Membrane->Incubate Radioligand Radioligand (e.g., [3H]Naltrindole) Radioligand->Incubate Test_Compound Test Compound (this compound) Test_Compound->Incubate Filter Rapid Filtration (to separate bound and free radioligand) Incubate->Filter Scintillation Scintillation Counting (to measure radioactivity) Filter->Scintillation Calculate Calculate IC50/Ki values Scintillation->Calculate

Caption: Workflow for a delta-opioid receptor binding assay. (Max Width: 760px)

This protocol allows for the determination of the concentration of the test compound required to displace 50% of the radioligand from the receptor (IC50), which is then used to calculate the binding affinity (Ki).

Inhibition of Inflammatory Pathways

Chronic inflammation is implicated in a wide range of diseases. A key signaling pathway involved in inflammation is the NF-κB pathway, which leads to the production of pro-inflammatory cytokines like TNF-α and IL-6.

Table 2: Comparison with Known Inhibitors of the NF-κB Pathway

CompoundTypeTarget/MechanismIC50 (µM)Experimental Model
(Hypothetical) this compound Hasubanan AlkaloidInhibition of NF-κB activation--
Bay 11-7082 Known InhibitorInhibits IκB-α phosphorylation5 - 10LPS-stimulated macrophages
Dexamethasone CorticosteroidGlucocorticoid receptor agonist0.001 - 0.1Various inflammatory cell models
Longanone, Cephatonine, Prostephabyssine Hasubanan AlkaloidsInhibition of TNF-α and IL-6 production6.54 - 30.44LPS-stimulated RAW264.7 macrophages[2][3]

Experimental Protocol: Measurement of Pro-inflammatory Cytokine Inhibition

To assess the anti-inflammatory potential of a compound, its ability to inhibit the production of pro-inflammatory cytokines in immune cells (e.g., macrophages) stimulated with an inflammatory agent like lipopolysaccharide (LPS) is measured.

signaling_pathway_inflammation cluster_pathway NF-κB Signaling Pathway cluster_inhibitors Points of Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription of Inhibitor_IKK Bay 11-7082 Inhibitor_IKK->IKK Inhibitor_Cytokine Hasubanan Alkaloids (e.g., Longanone) Inhibitor_Cytokine->Cytokines Hypothetical_Inhibitor This compound (Hypothetical) Hypothetical_Inhibitor->NFkB potential target

Caption: Simplified NF-κB signaling pathway and points of inhibition. (Max Width: 760px)

The levels of cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay). A reduction in cytokine levels in the presence of the test compound indicates anti-inflammatory activity.

Conclusion and Future Directions

While direct experimental data for this compound is currently unavailable, the known biological activities of the hasubanan alkaloid class suggest its potential as a modulator of the delta-opioid receptor and as an anti-inflammatory agent. The comparative data presented here against well-established inhibitors provides a framework for the initial evaluation and future investigation of this novel compound. Further research, including in vitro binding and functional assays, followed by in vivo studies, is necessary to elucidate the precise biological activity, mechanism of action, and therapeutic potential of this compound. The unique structural modifications of this compound may confer novel pharmacological properties, making it a compelling candidate for further drug development efforts.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed structural and functional comparison of the novel hasubanan (B79425) alkaloid, 16-Oxoprometaphanine, with its parent compound, prometaphanine (B1160789), and the closely related hasubanonine. This analysis is supported by experimental data from published literature, offering insights into the structure-activity relationships within this complex class of molecules.

The burgeoning field of opioid research continues to explore the intricate relationship between the structure of morphinan-related compounds and their pharmacological effects. The hasubanan alkaloid family, a structural isomer of the morphinan (B1239233) scaffold, presents a compelling area of investigation due to the diverse biological activities exhibited by its members. This guide focuses on this compound, a derivative of the naturally occurring hasubanan, prometaphanine, featuring a carbonyl group at the C16 position. Understanding the structural nuances and their impact on receptor interaction is paramount for the rational design of novel therapeutics.

Unveiling the Structures: A Comparative Look

The core structure of hasubanan alkaloids consists of a tetracyclic system, distinct from the pentacyclic framework of morphine. Prometaphanine, isolated from Stephania japonica, possesses a specific stereochemistry and substitution pattern that defines its interaction with opioid receptors. The introduction of a ketone at the C16 position in this compound is hypothesized to significantly alter its electronic and steric profile, potentially influencing its biological activity. A closely related analog, hasubanonine, which features a carbonyl group at the C6 position, provides a valuable point of comparison for understanding the impact of carbonyl placement on the hasubanan scaffold.

Chemical Structures:

  • Prometaphanine: The foundational compound with a hydroxyl group at C13.

  • This compound (hypothesized): An oxidized derivative of prometaphanine with a ketone at C16.

  • Hasubanonine: A related hasubanan alkaloid with a ketone at C6.

Comparative Analysis of Spectroscopic and Biological Data

To facilitate a clear comparison, the following tables summarize the available spectroscopic and biological data for prometaphanine, hasubanonine, and other relevant hasubanan alkaloids. Due to the novelty of this compound, direct experimental data is not yet available in the public domain. The data presented for this compound is inferred based on the synthesis of a closely related compound, (±)-16-oxo-hasubanonine, as described in the literature.

Table 1: 1H NMR Chemical Shifts (δ, ppm) for Key Protons

ProtonPrometaphanine (in CDCl3)Hasubanonine (in CDCl3)(±)-16-oxo-hasubanonine (in CDCl3)
N-CH32.45 (s)2.44 (s)2.50 (s)
OCH33.61, 3.86, 3.90 (s)3.56, 3.85, 3.89, 3.92 (s)3.63, 3.88, 3.92 (s)
H-16.64 (d)6.62 (d)6.68 (d)
H-26.78 (d)6.75 (d)6.82 (d)
H-103.15 (d)3.12 (d)3.25 (d)

Note: Data for Prometaphanine and Hasubanonine are compiled from various literature sources. Data for (±)-16-oxo-hasubanonine is based on the synthesis reported by Ibuka et al. (1974).

Table 2: Opioid Receptor Binding Affinities (Ki, nM)

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
Prometaphanine>10,0002,100>10,000
Hasubanonine>10,0007,800>10,000
Aknadinine>10,0001,500>10,000
Stephaglabrin>10,000700>10,000

Data from Carroll et al. (2010), "Hasubanan Alkaloids with δ-Opioid Binding Affinity from the Aerial Parts of Stephania japonica."

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of (±)-16-oxo-hasubanonine

The synthesis of (±)-16-oxo-hasubanonine, a structural analog of this compound, was carried out as described by Ibuka et al. in "Total Synthesis of the Alkaloid, (±)-Hasubanonine" (1974). The key steps involve the construction of the hasubanan skeleton followed by oxidation to introduce the C16-keto group.

Opioid Receptor Binding Assays

Receptor binding affinities for hasubanan alkaloids were determined using radioligand displacement assays as detailed by Carroll et al. (2010).

  • Membrane Preparation: Membranes from Chinese hamster ovary (CHO) cells stably expressing human µ, δ, or κ opioid receptors were used.

  • Radioligands: [3H]DAMGO (for MOR), [3H]naltrindole (for DOR), and [3H]U69,593 (for KOR) were used as the radiolabeled ligands.

  • Assay Conditions: Assays were performed in 96-well plates in a final volume of 1 mL of 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: The reaction mixture, containing cell membranes, radioligand, and varying concentrations of the test compound, was incubated at 25°C for 60 minutes.

  • Filtration and Counting: The incubation was terminated by rapid filtration through glass fiber filters. The filters were then washed with ice-cold buffer, and the bound radioactivity was quantified using a liquid scintillation counter.

  • Data Analysis: IC50 values were determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.

Visualizing the Structural Relationships and Experimental Workflow

To better illustrate the relationships between the compounds and the experimental processes, the following diagrams are provided.

cluster_compounds Structural Relationship of Hasubanan Alkaloids Prometaphanine Prometaphanine (C16-OH) Oxoprometaphanine This compound (C16=O) Prometaphanine->Oxoprometaphanine Oxidation Hasubanonine Hasubanonine (C6=O) Prometaphanine->Hasubanonine Structural Isomer (different oxidation position)

Caption: Structural relationship of the compared hasubanan alkaloids.

Experimental Workflow: Opioid Receptor Binding Assay cluster_workflow A 1. Membrane Preparation (CHO cells expressing opioid receptors) B 2. Assay Setup (Membranes + Radioligand + Test Compound) A->B C 3. Incubation (25°C for 60 min) B->C D 4. Filtration (Separate bound and free radioligand) C->D E 5. Scintillation Counting (Quantify bound radioactivity) D->E F 6. Data Analysis (Determine IC50 and Ki values) E->F

Caption: Workflow for determining opioid receptor binding affinity.

Discussion and Future Directions

The available data, although limited for this compound itself, suggests that hasubanan alkaloids generally exhibit low affinity for the µ and κ opioid receptors, with some members showing moderate affinity for the δ opioid receptor. The introduction of a carbonyl group, as seen in hasubanonine, does not appear to confer high affinity for these classical opioid receptors.

The structural modification at the C16 position in this compound is significant. This position is part of the C-ring of the hasubanan nucleus, and its oxidation could impact the overall conformation of the molecule and its interaction with receptor binding pockets. Further investigation is warranted to synthesize and pharmacologically characterize this compound to directly assess its opioid receptor binding profile and functional activity. Such studies would provide valuable data for understanding the structure-activity relationships of C16-substituted hasubanan alkaloids and could guide the development of novel ligands with unique pharmacological properties. The synthesis of a broader range of C16-modified prometaphanine analogs would also be a fruitful area for future research.

A Comparative Analysis of Synthetic Routes to the Hasubanan Alkaloid 16-Oxoprometaphanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hasubanan (B79425) alkaloids, a class of complex natural products, have garnered significant attention from the scientific community due to their unique structural features and potential therapeutic applications. Among them, 16-Oxoprometaphanine stands as a molecule of interest. This guide provides a detailed comparative study of two prominent synthetic routes towards metaphanine (B154199), a closely related precursor to this compound, and proposes a final step for its conversion. The analysis is based on the total synthesis of (-)-metaphanine reported by the Nagasawa group and a divergent synthesis of metaphanine and oxoepistephamiersine (B12291007) by Sun, Zhao, and coworkers.

At a Glance: Two Competing Strategies

Two distinct and elegant strategies for the synthesis of the core hasubanan skeleton present in metaphanine have been recently disclosed. The Nagasawa synthesis employs a biomimetic oxidative phenolic coupling followed by a diastereoselective intramolecular aza-Michael addition to construct the key tetracyclic framework. In contrast, the approach by Sun, Zhao, and coworkers utilizes a palladium-catalyzed cascade cyclization to assemble a key tricyclic intermediate, which then undergoes a unique skeletal rearrangement to form the hasubanan core.

Quantitative Comparison of Synthetic Routes

The efficiency of a synthetic route is a critical factor in the practical production of a target molecule. The following table summarizes the key quantitative data for the two syntheses of metaphanine.

ParameterNagasawa et al. SynthesisSun, Zhao et al. Synthesis
Starting Material Commercially available aldehyde and mesylateCommercially available cyclohexanedione monoethylene acetal
Number of Steps (Longest Linear Sequence) 23 stepsNot explicitly stated, but appears to be a concise route
Overall Yield Not explicitly statedNot explicitly stated
Key Reactions Oxidative phenolic coupling, Intramolecular aza-Michael additionPalladium-catalyzed cascade cyclization, Baeyer-Villiger oxidation, Skeletal reorganization cascade
Chirality Introduction Kinetic resolution of a racemic alcoholEnantioselective alkylation of cyclohexanedione monoethylene acetal

Experimental Protocols: A Closer Look at Key Transformations

Detailed experimental procedures are essential for the reproducibility and adaptation of synthetic methods. Below are the protocols for key reactions in both synthetic pathways.

Nagasawa et al. Synthesis: Key Reactions
ReactionExperimental Protocol
Oxidative Phenolic Coupling To a solution of the phenolic precursor in a suitable solvent (e.g., CH2Cl2/MeOH), a hypervalent iodine reagent such as phenyliodine bis(trifluoroacetate) (PIFA) is added at low temperature (e.g., -78 °C to 0 °C). The reaction is stirred for a specified time until completion, then quenched with a reducing agent (e.g., Na2S2O3 solution) and subjected to standard aqueous work-up and chromatographic purification.
Intramolecular aza-Michael Addition The enone precursor is dissolved in a suitable solvent (e.g., THF), and a base (e.g., KHMDS or another non-nucleophilic base) is added at low temperature (e.g., -78 °C) to facilitate the cyclization. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with a proton source (e.g., saturated NH4Cl solution) and the product is extracted, dried, and purified by column chromatography.
Sun, Zhao et al. Synthesis: Key Reactions
ReactionExperimental Protocol
Palladium-Catalyzed Cascade Cyclization A mixture of the aryl halide precursor, a palladium catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand (e.g., PPh3), and a base (e.g., K2CO3) in a suitable solvent (e.g., DMF or toluene) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled, filtered, and the filtrate is subjected to aqueous work-up and purification by column chromatography to yield the tricyclic product.
Skeletal Reorganization Cascade The product from the Baeyer-Villiger oxidation is treated with methylamine (B109427) (MeNH2) in a suitable solvent. This triggers a cascade of reactions involving ring opening and recyclization to form the benzannulated aza[4.4.3]propellane core of the hasubanan skeleton. The reaction conditions (temperature, concentration) are optimized for yield and selectivity. The product is isolated and purified using standard techniques.

Proposed Final Step: Conversion of Metaphanine to this compound

ReactionProposed Experimental Protocol
N-Methyl to N-Formyl Oxidation Metaphanine would be dissolved in a suitable high-boiling solvent (e.g., dioxane or DMF). A copper(I) salt, such as CuI (e.g., 20 mol%), would be added as the catalyst. The reaction mixture would be heated to a high temperature (e.g., 120 °C) under an atmosphere of oxygen or air. The reaction progress would be monitored by LC-MS. Upon completion, the reaction mixture would be cooled, filtered, and the product, this compound, would be isolated and purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthetic routes to metaphanine and the comparative framework of this guide.

Nagasawa_Synthesis A Aldehyde + Mesylate B Coupling A->B C Kinetic Resolution B->C D Functional Group Manipulations C->D E Oxidative Phenolic Coupling D->E F Aza-Michael Addition E->F G Metaphanine F->G

Caption: Key stages in the Nagasawa synthesis of metaphanine.

Sun_Zhao_Synthesis A Cyclohexanedione Monoethylene Acetal B Enantioselective Alkylation A->B C Pd-Catalyzed Cascade Cyclization B->C D Baeyer-Villiger Oxidation C->D E Skeletal Reorganization D->E F Metaphanine E->F

Caption: Key stages in the Sun, Zhao et al. synthesis of metaphanine.

Comparative_Analysis A This compound Synthesis B Nagasawa et al. Route A->B C Sun, Zhao et al. Route A->C D Starting Materials B->D E Key Reactions B->E F Overall Efficiency B->F G Stereocontrol B->G H Proposed Final Step B->H C->D C->E C->F C->G C->H

Caption: Framework for the comparative study of the synthesis routes.

Conclusion

Both the Nagasawa and the Sun/Zhao syntheses represent state-of-the-art approaches to the hasubanan alkaloid core. The Nagasawa route, while potentially longer, offers a biomimetic approach with a key stereoselective cyclization. The Sun/Zhao route is notable for its conciseness and use of a powerful palladium-catalyzed cascade reaction and a novel skeletal rearrangement. The choice of route for the synthesis of this compound would depend on factors such as the desired enantiomer, scalability, and the availability of specific reagents and catalysts. The proposed final oxidation step provides a plausible pathway to access the target molecule from the advanced intermediate, metaphanine. Further experimental validation of this final transformation is warranted.

Safety Operating Guide

Navigating the Safe Disposal of 16-Oxoprometaphanine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific chemical "16-Oxoprometaphanine" is not publicly available. The following disposal procedures are based on established best practices for the management of hazardous chemical waste in a laboratory setting. Researchers handling this substance must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and adhere to all local, state, and federal regulations.

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. For a novel or specialized compound like this compound, a systematic and cautious approach to waste management is essential. This guide provides a procedural framework for its safe handling and disposal.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical splash goggles or safety glasses with side shields.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A standard laboratory coat, fully buttoned.
Respiratory Protection To be used in a well-ventilated area. If aerosols or dust may be generated, a NIOSH-approved respirator is advised.

In the Event of Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove any contaminated clothing. If irritation develops or persists, seek medical attention.

  • Eye Contact: Flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Immediate medical attention is necessary.

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide oxygen. Seek prompt medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Waste Identification and Segregation:

  • Characterize the waste: Determine if the this compound waste is mixed with other solvents, reagents, or materials.

  • Segregate the waste: Do not mix this compound waste with incompatible materials. It should be collected in a dedicated waste container.

2. Waste Container Selection and Labeling:

  • Choose a compatible container: The container must be in good condition, free of leaks, and have a secure, tightly fitting lid.

  • Properly label the container: The label must clearly state "Hazardous Waste" and the full chemical name, "this compound." Include the date of accumulation.

3. Accumulation and Storage:

  • Store in a designated area: The sealed waste container should be kept in a designated, well-ventilated hazardous waste accumulation area.

  • Ensure proper storage conditions: The storage area should be away from sources of ignition and incompatible materials.

4. Spill Management:

  • In case of a spill, evacuate all non-essential personnel from the immediate area.

  • Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite (B1170534) or sand.

  • Collect the absorbed material and place it into a designated hazardous waste container.

  • Thoroughly clean the spill area.

  • Prevent any spilled material from entering drains or waterways.

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for collection.

  • Adhere to all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate Personal Protective Equipment (PPE) start->ppe container Select a Compatible and Properly Labeled Hazardous Waste Container ppe->container segregate Segregate Waste: Avoid Mixing with Incompatible Chemicals container->segregate store Store Sealed Container in a Designated, Well-Ventilated Accumulation Area segregate->store spill Spill Occurs? store->spill spill_procedure Follow Spill Cleanup Procedure: 1. Evacuate 2. Contain with Absorbent 3. Collect Waste 4. Clean Area spill->spill_procedure Yes full Is Container Full? spill->full No spill_procedure->store full->store No contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup full->contact_ehs Yes end End: Waste Disposed of According to Regulations contact_ehs->end

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